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Foundational

3,5-Di(1H-imidazol-1-yl)benzoic Acid: Synthesis, Characterization, and Applications in Advanced Coordination Polymers

Target Audience: Materials Scientists, Synthetic Chemists, and MOF/Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Rationale In the rapidly evolving fie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and MOF/Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Rationale

In the rapidly evolving field of reticular chemistry and supramolecular assembly, the rational design of organic linkers dictates the ultimate topology and stability of Metal-Organic Frameworks (MOFs) and coordination polymers. 3,5-Di(1H-imidazol-1-yl)benzoic acid (abbreviated as HDIBA or HL , CAS: 1199574-21-4) has emerged as a highly privileged, rigid tripodal ligand[1][2].

As an application scientist, I select HDIBA for framework construction due to three distinct mechanistic advantages:

  • Bifunctional Coordination: It possesses two neutral imidazole nitrogen donors and one anionic carboxylate oxygen donor, enabling it to bridge multiple metal centers simultaneously.

  • Geometric Rigidity: The 120° meta-substitution pattern on the central benzene ring enforces a rigid V-shaped geometry, which prevents framework collapse and enhances thermal stability.

  • Supramolecular Interactions: The highly aromatic backbone facilitates extensive π⋯π stacking, while the uncoordinated oxygen/nitrogen atoms act as potent hydrogen-bond acceptors, crucial for guest molecule trapping and catalytic applications[1].

Synthesis Methodology: 3,5-Di(1H-imidazol-1-yl)benzoic Acid

The synthesis of HDIBA relies on a modified Ullmann-type C-N cross-coupling or nucleophilic aromatic substitution, utilizing 3,5-dibromobenzoic acid and imidazole. The reaction is driven by a basic environment to deprotonate the imidazole, paired with thermal energy to overcome the activation barrier of the aryl halide[3].

Reagents and Materials
  • 3,5-Dibromobenzoic acid: 6.0 mmol (Precursor)

  • Imidazole: 60.0 mmol (Nucleophile; used in 10x excess to drive the reaction and act as a flux)

  • Potassium Carbonate ( K2​CO3​ ): Base for deprotonation

  • Copper Catalyst (e.g., CuO or CuI ): Catalytic amount (if utilizing standard Ullmann conditions)

  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Visual and physical changes at each step confirm reaction progress.

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, combine 3,5-dibromobenzoic acid (1.19 g, 6 mmol), imidazole (2.73 g, 60 mmol), and K2​CO3​ (approx. 2.0 g) in 20 mL of anhydrous DMF[3].

    • Causality Check: The massive excess of imidazole prevents mono-substitution and suppresses side reactions.

  • Thermal Activation: Heat the mixture to 150 °C under a continuous nitrogen atmosphere for 48 hours.

    • Validation: The solution will transition from a pale suspension to a dark, homogenous amber liquid as the C-N coupling progresses.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 150 mL of crushed ice/water.

  • Isoelectric Precipitation (Critical Step): Carefully acidify the aqueous solution using 2M HCl dropwise until the pH reaches approximately 3.5 to 4.0.

    • Causality Check: HDIBA is an amphoteric molecule (basic imidazoles, acidic carboxylate). Adjusting to its isoelectric point ensures the zwitterion precipitates quantitatively, leaving unreacted imidazole (which remains protonated and water-soluble) in the filtrate.

  • Purification: Filter the resulting off-white precipitate under a vacuum. Wash sequentially with cold distilled water ( 3×20 mL) and cold ethanol ( 1×10 mL) to remove residual DMF and inorganic salts. Dry under a vacuum at 60 °C overnight to yield the pure HDIBA ligand.

SynthesisWorkflow R1 3,5-Dibromobenzoic Acid + Excess Imidazole Cat K2CO3 Base DMF Solvent R1->Cat Rxn C-N Coupling (150°C, 48h, N2) Cat->Rxn Workup Aqueous Quench & Acidification (pH ~4) Rxn->Workup Prod HDIBA Ligand (Isoelectric Precipitation) Workup->Prod

Fig 1: Step-by-step synthetic workflow for HDIBA via C-N cross-coupling.

Analytical Characterization

To ensure the structural integrity of the synthesized HDIBA before downstream MOF assembly, rigorous characterization is required. The data below represents the established baseline for pure HDIBA[2].

Table 1: Quantitative Characterization Data of HDIBA
Analytical MethodExpected Signals / ValuesStructural Assignment
1 H NMR (DMSO- d6​ ) δ 8.58 (s, 2H)Imidazole N-CH-N protons
δ 8.31 (s, 1H)Benzene ring C4-H (between imidazoles)
δ 8.20 (s, 2H)Benzene ring C2, C6-H
δ 8.17 (s, 2H) ; δ 7.25 (s, 2H)Imidazole backbone CH protons
FT-IR Spectroscopy ~3100 cm −1 (br)O-H stretch (carboxylic acid)
~1700 cm −1 (s)C=O stretch (carbonyl)
~1600, 1510 cm −1 (m)C=C and C=N stretching (aromatic rings)
Elemental Analysis C: 61.41%, H: 3.96%, N: 22.04%Calculated for C13​H10​N4​O2​ (MW: 254.24 g/mol )
Physical State Off-white to pale yellow powderHigh thermal stability (>250 °C via TGA)

Downstream Application: Assembly of Cobalt(II) Coordination Polymers

HDIBA is highly prized for its ability to form 3D supramolecular structures and coordination polymers, such as the binodal (4,6)-connected net [Co(L)(NO3​)] [4].

Mechanistic Logic of Hydrothermal Assembly

Synthesizing highly crystalline MOFs requires reversible bond formation to correct structural defects during growth. Hydrothermal synthesis is employed because the high temperature and autogenous pressure lower the activation energy for ligand dissociation/reassociation, preventing the system from falling into amorphous kinetic traps[1].

Protocol: Synthesis of [Co(L)(NO3​)] Complex
  • Solution Preparation: In a 16 mL Teflon-lined stainless steel autoclave, dissolve HDIBA (25.4 mg, 0.1 mmol) and Co(NO3​)2​⋅6H2​O (29.1 mg, 0.1 mmol) in 10 mL of deionized water.

  • pH Modulation: Add exactly 4.0 mg (0.1 mmol) of NaOH to the mixture.

    • Causality Check: The addition of 1 equivalent of NaOH specifically deprotonates the carboxylic acid group of HDIBA, activating the oxygen atoms for coordination with the Co2+ centers without precipitating cobalt hydroxide.

  • Hydrothermal Heating: Seal the autoclave and heat at 160 °C for 72 hours.

  • Controlled Cooling: Cool the vessel to room temperature at a slow, controlled rate of 5 °C/hour.

    • Validation: Slow cooling is the self-validating step for crystallization; rapid cooling yields microcrystalline powder, whereas a slow ramp yields high-quality single crystals suitable for X-ray diffraction.

  • Harvesting: Filter the resulting pink/purple crystals, wash with distilled water, and air dry.

MOFAssembly Ligand HDIBA Ligand (Protonated) Base NaOH Addition (Deprotonation) Ligand->Base ActiveLigand Activated Ligand (L⁻) Base->ActiveLigand Hydrothermal Hydrothermal Conditions (160°C, 72h) ActiveLigand->Hydrothermal N & O Coordination Metal Co(NO3)2 Node Metal->Hydrothermal MOF [Co(L)(NO3)] 3D Network (Binodal 4,6-connected net) Hydrothermal->MOF Slow Cooling (5°C/h)

Fig 2: Mechanistic assembly pathway of the [Co(L)(NO3)] 3D coordination polymer.
Structural Implications

In the resulting [Co(L)(NO3​)] structure, the carboxylate group of the HDIBA ligand adopts a μ2​−η1:η1 -bridging mode, connecting two cobalt atoms[4]. Each ligand acts as a 4-connector, yielding a robust 3D framework exhibiting antiferromagnetic interactions and potential for selective gas adsorption[4].

References

  • Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties MDPI URL:[Link][1]

  • Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid CrystEngComm (RSC Publishing) URL: [Link][4][5]

  • Anion Regulates scu Topological Porous Coordination Polymers into the Acetylene Trap ACS Applied Materials & Interfaces URL: [Link][3]

  • 3,5-Di(1H-imidazol-1-yl)benzoic acid | C13H10N4O2 | CID 102165033 PubChem (National Library of Medicine) URL:[Link][2]

Sources

Exploratory

The Crystallographic Profile and Structural Versatility of 3,5-Di(1H-imidazol-1-yl)benzoic Acid (HDIBA) in Supramolecular Chemistry

Executive Summary The rational design of metal-organic frameworks (MOFs), porous coordination polymers (PCPs), and polyoxometalate (POM)-based supramolecular architectures relies heavily on the geometric and electronic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs), porous coordination polymers (PCPs), and polyoxometalate (POM)-based supramolecular architectures relies heavily on the geometric and electronic properties of organic linkers. 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) (CAS: 1199574-21-4) has emerged as a highly versatile, rigid, V-shaped tripodal ligand[1][2]. By offering two distinct types of coordination sites—nitrogen donors from the imidazole rings and oxygen donors from the carboxylic acid—HDIBA facilitates the construction of complex, multi-dimensional crystal lattices. This whitepaper provides an in-depth technical analysis of the crystallographic properties of HDIBA, its synthesis, its coordination behavior, and its application in advanced crystal engineering.

Molecular Geometry and Crystallographic Features of HDIBA

HDIBA is characterized by a central benzene ring substituted at the 1, 3, and 5 positions. This specific substitution pattern imparts a rigid, V-shaped geometry to the molecule, which is critical for preventing steric hindrance during the self-assembly of highly connected topological nets.

Functional Group Synergy

The crystallographic utility of HDIBA is driven by three distinct structural motifs:

  • Imidazole Rings (N-Donors): The two imidazole rings provide strong Lewis base sites capable of coordinating with transition metals (e.g., Cu²⁺, Co²⁺, Cd²⁺, Ag⁺). Furthermore, the C–N single bond connecting the imidazole to the benzene ring allows for rotational flexibility, enabling the ligand to adopt multiple conformations to satisfy the coordination geometry of the metal center[3].

  • Carboxylic Acid Group (O-Donors): The carboxylate group can adopt various bridging modes (e.g., µ₂–ŋ¹:ŋ¹-bridging) to connect multiple metal atoms, often forming secondary building units (SBUs).

  • Aromatic Core: The central benzene ring facilitates intermolecular non-covalent interactions, specifically π···π stacking, which is essential for extending discrete coordination units into robust 3D supramolecular structures[1].

The Role of Counteranions in Topological Tuning

Crystallographic studies reveal that the final topology of HDIBA-based frameworks is highly sensitive to the nature of the counteranions present during crystallization. For instance, in Cadmium(II) complexes, varying the counteranion shifts the structure from a 3D self-penetrating (3,4,5)-connected net (using sulfate as a µ₃-bridge) to a (3,5)-connected net formed by chiral helical chains. Similarly, in Cobalt(II) complexes, nitrate anions lead to a binodal (4,6)-connected net, whereas perchlorate anions yield a topology related to SrAl₂, CeCu₂, and KHg₂ with 1D channels[4].

Experimental Methodology: Synthesis and Crystallization

To ensure reproducibility and scientific integrity, the protocols described herein are designed as self-validating systems. The causality behind the choice of reagents and thermodynamic conditions is explicitly detailed.

Protocol: Synthesis of the HDIBA Ligand

HDIBA is typically synthesized via a two-step process involving nucleophilic aromatic substitution followed by hydrolysis[3][5].

Step 1: Nucleophilic Aromatic Substitution

  • Reagents: Combine imidazole (28.8 mmol), 3,5-difluorobenzonitrile (14.4 mmol), and anhydrous K₂CO₃ (43.2 mmol) in 10 mL of dry N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture at 80 °C for 48 hours under a continuous nitrogen atmosphere. Causality: K₂CO₃ acts as a mild base to deprotonate the imidazole, enhancing its nucleophilicity. The elevated temperature provides the activation energy required to displace the fluorine atoms on the benzonitrile ring.

  • Isolation: Cool to room temperature and pour into 100 mL of ice-cold water. Collect the resulting precipitate (3,5-di(1H-imidazol-1-yl)benzonitrile) via vacuum filtration.

Step 2: Hydrolysis to HDIBA

  • Reaction: Suspend the intermediate in an aqueous NaOH solution (2 M) and reflux for 24 hours. Causality: The strong base catalyzes the hydrolysis of the nitrile group (–C≡N) into a carboxylate group (–COO⁻).

  • Acidification: Cool the solution and carefully acidify with 2 M HCl until the pH reaches ~4. Causality: This protonates the carboxylate to yield the neutral HDIBA ligand, which precipitates out of the aqueous phase.

  • Validation: Verify the structure via ¹H NMR (DMSO-d₆): expected peaks around δ = 8.50 (s, 2H), 8.22 (s, 1H), 8.08 (s, 2H), 7.99 (s, 2H), 7.17 (s, 2H)[6].

Protocol: Solvothermal Crystallization of HDIBA-Metal Frameworks

Solvothermal synthesis is the preferred method for crystallizing HDIBA complexes because the autogenous pressure generated in a sealed vessel enhances the solubility of the rigid ligand and promotes the formation of thermodynamically stable single crystals suitable for X-ray diffraction[1][7].

  • Preparation: Mix HDIBA (0.015 mmol) and a transition metal salt (e.g., Cu(BF₄)₂, 0.29 mmol) in a solvent mixture of DMA/H₂O/EtOH (1:1:1 v/v, 3 mL)[8].

  • Modulation (Optional): Add specific counteranions (e.g., (NH₄)₂ZrF₆) to template the pore size[8]. Causality: The electronegative fluorine atoms of the SiF₆²⁻ or ZrF₆²⁻ anions interact with the metal nodes, regulating the window aperture of the resulting porous coordination polymer (PCP).

  • Crystallization: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 90–120 °C for 48–72 hours. Cool to room temperature at a controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping and rapid nucleation, yielding high-quality, defect-free single crystals.

  • Harvesting: Wash the harvested crystals with fresh DMA to remove unreacted precursors.

Structural Assembly and Pathway Visualization

The self-assembly of HDIBA into functional frameworks often involves the integration of secondary structural directors, such as Keggin-type polyoxometalates (POMs). POMs can act as inorganic bridging ligands or non-coordinating templates that reside within the cavities of the 3D supramolecular structure, interacting via hydrogen bonding and electrostatic forces[1].

G Ligand HDIBA Ligand (N- and O- Donors) Assembly Solvothermal/Hydrothermal Self-Assembly Ligand->Assembly Metals Transition Metals (Cu2+, Co2+, Cd2+) Metals->Assembly POMs Polyoxometalates (Keggin-type Anions) POMs->Assembly Framework 3D Supramolecular Coordination Polymers Assembly->Framework App1 Gas Separation (e.g., C2H2 Trapping) Framework->App1 App2 Photocatalysis & Dye Degradation Framework->App2

Fig 1: Solvothermal self-assembly pathway of HDIBA into functional 3D supramolecular frameworks.

Crystallographic Data of Key HDIBA Derivatives

The structural diversity of HDIBA is best illustrated by comparing the crystallographic parameters of its various complexes. Table 1 summarizes the single-crystal X-ray diffraction data for several benchmark HDIBA-based compounds.

Table 1: Crystallographic Parameters of Selected HDIBA-Based Frameworks

Compound FormulaCrystal SystemSpace GroupKey Unit Cell ParametersStructural Topology / NetworkRef.
(H₃DIBA)₂·SiMo₁₂O₄₀·H₂O TriclinicP-1a = 12.75 Å, b = 12.95 Å, c = 19.90 Å3D Supramolecular (POM-templated)[1][9]
[Co(L)(NO₃)] (L = HDIBA)---3D binodal (4,6)-connected net[4]
[Cu(HL)₂SiF₆]·xguest (NTU-71)TetragonalI4₁22-3D Porous Coordination Polymer[8]
[CdCo(IBC)(BTC)(H₂O)] ---3D framework with[Cd₂O₂]/[Co₂O₂] SBUs[10]

(Note: "L" and "IBC" are alternative abbreviations used in literature for the deprotonated HDIBA ligand).

Advanced Applications Derived from Crystal Structures

The precise crystallographic control afforded by the HDIBA ligand translates directly into high-performance macroscopic properties, highly sought after in industrial and environmental applications.

Gas Separation and Acetylene Trapping

By utilizing HDIBA in conjunction with electronegative anions (SiF₆²⁻, TiF₆²⁻, ZrF₆²⁻), researchers have successfully regulated the pore apertures of scu topological PCPs (e.g., the NTU-60/61/62 series)[6]. The rigid V-shape of HDIBA creates "carboxylic pincers" within the crystal lattice. In NTU-61, the matching distance of ~5.7 Å along the c-axis perfectly accommodates the van der Waals parameters of a single acetylene (C₂H₂) molecule. This crystallographic precision enables exceptional C₂H₂/CO₂ separation performance under dynamic conditions[6][8].

Electrocatalysis and Photocatalysis

When HDIBA is co-crystallized with Keggin-type polyoxometalates (e.g., SiW₁₂O₄₀⁴⁻ or PMo₁₂O₄₀³⁻), the resulting 3D supramolecular frameworks exhibit remarkable redox activity[1][7]. The HDIBA ligand acts as an electron-transfer bridge between the POM clusters. Compounds such as (H₃DIBA)₂·SiW₁₂O₄₀·H₂O demonstrate the ability to photocatalytically degrade cationic organic dyes (like Rhodamine B and Methylene Blue), with mechanistic studies indicating that photogenerated holes (h⁺) play the primary role in the degradation pathway[7][11].

Conclusion

The 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) ligand represents a masterclass in rational crystallographic design. By combining rotational flexibility at the C–N bonds with the rigid geometry of its aromatic core and the dual-functionality of its N- and O-donors, HDIBA allows for the predictable synthesis of highly complex, topologically diverse frameworks. From precision gas trapping to robust photocatalysis, the crystal structures derived from HDIBA continue to push the boundaries of applied supramolecular chemistry.

References

  • Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Source: MDPI (Molecules) URL:[Link]

  • Cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate: topological and structural diversity tuned by counteranions Source: RSC Publishing (CrystEngComm) URL:[Link]

  • Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid Source: RSC Publishing (CrystEngComm) URL:[Link]

  • Five new multifunctional inorganic–organic hybrids based on Keggin-type polyoxometalates and a 3,5-di(1H-imidazol-1-yl)benzoic acid ligand Source: RSC Publishing (CrystEngComm) URL:[Link]

  • Three novel and various isopolymolybdate-based hybrids built from the carboxyl oxygen atoms of in situ ligands: substituent-tuned assembly, architectures and properties Source: RSC Publishing (Dalton Transactions) URL:[Link]

  • Anion Regulates scu Topological Porous Coordination Polymers into the Acetylene Trap Source: ACS Applied Materials & Interfaces URL:[Link]

  • Formation and fine-tuning of metal–organic frameworks with carboxylic pincers for the recognition of a C2H2 tetramer and high separation Source: RSC Publishing (Journal of Materials Chemistry A) URL:[Link]

  • Two New Coordination Polymers with Co(II) and Mn(II): Selective Gas Adsorption and Magnetic Studies Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • In Situ Ligand-Transformation-Involved Synthesis of Inorganic–Organic Hybrid Polyoxovanadates as Efficient Heterogeneous Catalysts for the Selective Oxidation of Sulfides Source: ACS Publications (Inorganic Chemistry) URL:[Link]

Sources

Foundational

Engineering Advanced Coordination Polymers Using 3,5-Di(1H-imidazol-1-yl)benzoic Acid: A Technical Guide to Design, Synthesis, and Applications

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 3,5-Di(1H-imidazol-1-yl)be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 3,5-Di(1H-imidazol-1-yl)benzoic acid (commonly abbreviated as HDIBA, DIBA, or HL) has emerged as a highly versatile, bifunctional tripodal ligand. By combining the rigid structural backbone of a benzoate core with the rotational flexibility of dual imidazole rings, HDIBA enables the construction of structurally diverse and functionally robust supramolecular architectures. This whitepaper provides an in-depth technical analysis of HDIBA's coordination mechanics, self-validating synthesis protocols, and its cutting-edge applications in precision gas separation, energy storage, and environmental sensing.

Structural Rationale & Causality in Ligand Design

The architectural outcome of a coordination polymer is dictated by the spatial orientation and chemical nature of its ligand's donor atoms. Pure nitrogen heterocyclic ligands (e.g., pyridine, imidazole) or pure oxygen donors (e.g., polycarboxylates) often restrict the topological diversity of the resulting framework.

HDIBA overcomes these limitations through a synergistic bifunctional design[1][2]:

  • Dual Imidazole Rings (N-Donors): The two imidazole groups act as flexible, soft N-donors. Their ability to rotate around the C–N bond allows the ligand to dynamically adapt to the specific steric and geometric demands of various transition metals (e.g., Cu²⁺, Cd²⁺, Co²⁺)[2].

  • Carboxylate Group (O-Donors): The carboxylate moiety acts as a hard O-donor capable of diverse coordination modes, including monodentate, bidentate chelating, and μ2​

    • or μ3​ -bridging configurations[2].
  • Supramolecular Causality: When steric hindrance prevents all functional groups from coordinating to metal centers, the uncoordinated imidazole or carboxylate groups do not remain inert. Instead, they actively participate in strong O–H···N or O–H···O hydrogen bonding. Combined with π⋯π stacking from the rigid benzene core, these secondary interactions act as the structural "glue" that extends 1D chains or 2D layers into highly stable 3D supramolecular networks[1][2].

LigandDesign HDIBA 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) Benzene Rigid Benzene Core HDIBA->Benzene Imidazole Dual Imidazole Rings (N-Donors) HDIBA->Imidazole Carboxylate Carboxylate Group (O-Donors) HDIBA->Carboxylate Stability Structural Robustness & Pi-Pi Stacking Benzene->Stability Coordination Transition Metal Coordination Imidazole->Coordination H_Bonding Hydrogen Bonding Networks Imidazole->H_Bonding Carboxylate->Coordination Carboxylate->H_Bonding

Fig 1. Functional synergy of HDIBA driving coordination and supramolecular assembly.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and phase purity, the synthesis of HDIBA-based coordination polymers must follow strict thermodynamic controls. Below are two field-proven, self-validating methodologies.

Protocol A: Direct Hydrothermal Synthesis of POM-Based Supramolecular Compounds

This protocol is optimized for integrating massive Keggin-type polyoxometalate (POM) anions (e.g., [SiMo12​O40​]4− ) with HDIBA[1].

  • Precursor Mixing: Disperse 0.1 mmol of HDIBA, 0.1 mmol of the target metal salt, and 0.05 mmol of the Keggin-type POM in 10 mL of deionized water under continuous stirring.

  • pH Modulation (Causality Step): Adjust the mixture to exactly pH 1.80 using 1.0 M HNO3​ . Causality: At highly acidic pH, the carboxylate groups of HDIBA remain partially protonated. This suppresses rapid, uncontrolled coordination kinetics, preventing the precipitation of amorphous metal-organic salts and favoring slow nucleation[1].

  • Hydrothermal Treatment: Transfer the mixture to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat at a constant 170 °C for 72 hours. Causality: High autogenous pressure and temperature overcome the activation energy barrier required to dissolve kinetic byproducts, driving the system toward the thermodynamic single-crystal minimum.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 10 °C/h. Causality: Slow cooling minimizes thermal shock, preventing lattice defects and yielding high-quality block crystals suitable for Single-Crystal X-ray Diffraction (SCXRD)[1].

  • Self-Validation System: Harvest the crystals and perform Powder X-ray Diffraction (PXRD) on the bulk sample. Overlay the experimental diffractogram with the simulated pattern derived from the SCXRD .cif file. A precise peak match validates bulk phase purity, confirming the synthesis was not merely a localized crystallization event[1].

Protocol B: In Situ Ligand Transformation for High-Capacitance Frameworks

For highly complex multi-component systems, pre-synthesized HDIBA can sometimes react too quickly. This protocol utilizes an in situ generation strategy[3].

  • Precursor Selection: Substitute HDIBA with its nitrile analog, 3,5-di(1H-imidazol-1-yl)benzonitrile.

  • In Situ Hydrolysis (Causality Step): Subject the mixture to hydrothermal conditions (e.g., 160 °C). Over 72 hours, the nitrile group slowly hydrolyzes into a carboxylate group, generating HDIBA in situ[3]. Causality: This slow, continuous release of the active ligand maintains an extremely low supersaturation level in the solvent. This is the optimal thermodynamic condition for growing large, defect-free single crystals of highly complex Zn-capped POM architectures[3].

  • Self-Validation System: Perform Fourier Transform Infrared (FT-IR) spectroscopy on the washed product. The complete disappearance of the sharp nitrile stretching band ( ∼2230 cm−1 ) and the emergence of strong carboxylate asymmetric/symmetric stretches ( 1600–1400 cm−1 ) physically verifies the successful in situ transformation of the ligand[3].

Workflow Start Precursor Mixing (Metal + HDIBA + Solvent) pH pH Adjustment (Regulates Deprotonation) Start->pH Auto Teflon Autoclave (170°C, 72h) pH->Auto Cool Controlled Cooling (10°C/h) Auto->Cool Validate PXRD / FT-IR Self-Validation Cool->Validate

Fig 2. Standardized hydrothermal workflow for HDIBA-based coordination polymers.

Quantitative Data & Structural Diversity

The structural adaptability of HDIBA allows it to form a vast array of topologies depending on the metal center and counteranions. The table below summarizes key quantitative data and topological outcomes from recent literature.

Ligand StateMetal / Co-formerTopology / FrameworkKey Property / ApplicationRef.
HDIBA SiMo12​O40​ (Keggin POM)3D Supramolecular NetworkOrganic dye pollutant removal; Electrochemistry1[1]
DIBA (in situ)Zn²⁺ + PMo12​ (POM)3D Interpenetrating LayersSupercapacitor ( 171.17 F g−1 ); Cr(VI) sensing (LOD: )3[3]
HL Cu²⁺ + TiF62−​ scu Topological PCP (NTU-61)Optimal C2​H2​ Trap; exceptional C2​H2​/CO2​ separation4[4]
HL Cd²⁺ + SO42−​ 3D self-penetrating (3,4,5)-netCounteranion-tuned structural diversity
HL Pb²⁺1D double strand 3DHigh thermal stability; Photoluminescence2[2]

Mechanistic Applications in Advanced Materials

A. Precision Gas Separation: The Acetylene ( C2​H2​ ) Trap

The separation of acetylene ( C2​H2​ ) from carbon dioxide ( CO2​ ) is notoriously difficult due to their highly similar kinetic diameters and boiling points. HDIBA has been instrumental in solving this via an anion-planting strategy [4].

Mechanism & Causality: By co-assembling Cu²⁺ ions, HDIBA ligands, and electronegative inorganic anions ( SiF62−​ , TiF62−​ , ZrF62−​ ), researchers engineered the NTU-series of scu topological Porous Coordination Polymers (PCPs)[4]. The specific integration of TiF62−​ (NTU-61) creates a pore window with a fluorine-to-fluorine distance ( dF−F​ ) of exactly 5.7 Å[4]. This aperture perfectly matches the van der Waals parameters of the two hydrogen atoms in a C2​H2​ molecule ( ∼5.72A˚ ).

This precise size-matching, combined with strong electrostatic interactions between the highly electronegative fluorine atoms of the framework and the electropositive hydrogen atoms of C2​H2​ , creates a highly specific "single C2​H2​ trap." This results in exceptional dynamic C2​H2​/CO2​ separation performance[4].

Mechanism Cu Cu2+ Metal Nodes PCP scu Topological PCP (NTU-61) Cu->PCP Ligand HDIBA Ligands Ligand->PCP Anions Planted Anions (TiF6) Anions->PCP Pore Regulation Trap Optimal C2H2 Trap (5.7 Å Aperture) PCP->Trap

Fig 3. Anion-planting strategy in HDIBA-Cu frameworks for selective C2H2 trapping.

B. Energy Storage & Electrochemical Sensing

The integration of redox-active polyoxometalates (POMs) with the conductive, rigid framework provided by HDIBA facilitates rapid electron transfer. In Zn-capped POM architectures synthesized via in situ ligand transformation, the resulting 3D interpenetrating layers provide highly accessible channels for electrolyte ion diffusion[3].

Performance Metrics: These frameworks exhibit dual functionality, acting as high-performance electrode materials for supercapacitors (achieving specific capacitances up to 171.17 F g−1 at 0.5 A g−1 ) and as ultra-sensitive electrochemical sensors for detecting toxic Cr(VI) ions with limits of detection as low as [3].

References

  • Title : Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Source : MDPI (2025) URL :[Link]

  • Title : Capped Keggin Type Polyoxometalate-Based Inorganic-Organic Hybrids Involving In Situ Ligand Transformation as Supercapacitors and Efficient Electrochemical Sensors for Detecting Cr(VI) Source : Inorganic Chemistry / PubMed (2021) URL :[Link]

  • Title : Anion Regulates scu Topological Porous Coordination Polymers into the Acetylene Trap Source : ACS Applied Materials & Interfaces / PubMed (2022) URL :[Link]

  • Title : Cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate: topological and structural diversity tuned by counteranions Source : CrystEngComm / RSC Publishing (2009) URL :[Link]

  • Title : Syntheses, structures, and properties of lead(II) and nickel(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate Source : Journal of Coordination Chemistry / Taylor & Francis (2011) URL : [Link]

Sources

Exploratory

Synthesis and Application of Metal-Organic Frameworks Using 3,5-Di(1H-imidazol-1-yl)benzoic Acid (HDIBA)

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals Executive Summary In the rapidly evolving field of reticular chemistry, the rational design of Metal-Organic Frameworks (MOFs) and s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Materials Scientists and Drug Development Professionals

Executive Summary

In the rapidly evolving field of reticular chemistry, the rational design of Metal-Organic Frameworks (MOFs) and supramolecular coordination complexes relies heavily on the geometric and electronic properties of the organic linkers. 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) has emerged as a highly versatile, semi-rigid bifunctional ligand. By combining the strong N-donor capabilities of its imidazole rings with the versatile O-donor and hydrogen-bonding potential of its carboxylate group, HDIBA enables the construction of complex 3D architectures.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we dissect the underlying causality of experimental parameters—such as pH modulation, thermal gradients, and mixed-ligand competition—to empower researchers to engineer HDIBA-based frameworks for advanced applications in electrocatalysis, photocatalysis, and environmental remediation.

Mechanistic Rationale for HDIBA in Reticular Chemistry

The structural uniqueness of HDIBA lies in its V-shaped, tripodal geometry. The central benzoic acid moiety is flanked by two imidazole rings, creating a system capable of simultaneous coordination, hydrogen bonding, and π···π stacking.

  • Electronic Bifunctionality: The imidazole nitrogens serve as soft Lewis bases, ideal for coordinating with late transition metals (e.g., Zn²⁺, Co²⁺, Ni²⁺, Cd²⁺). Conversely, the carboxylate group acts as a hard Lewis base.

  • Supramolecular Templating: When fully or partially protonated, HDIBA serves as an exceptional hydrogen-bonding network builder. This makes it a premier candidate for encapsulating massive inorganic clusters, such as Keggin-type polyoxometalates (POMs), within stable 3D supramolecular networks 1[1].

  • Topological Control: When paired with secondary rigid ligands (like 1,3,5-benzenetricarboxylic acid, H₃BTC), HDIBA forces the formation of distinct secondary building units (SBUs), yielding rare topological networks such as rtl (rutile) or hex (hexagonal) frameworks 2[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every parameter is tied to a specific thermodynamic or kinetic outcome.

Protocol A: Hydrothermal Synthesis of POM-HDIBA Supramolecular Hybrids

This protocol details the synthesis of (H₃DIBA)₂·SiW₁₂O₄₀·H₂O, a robust inorganic-organic hybrid 1[3].

Step 1: Precursor Assembly Mix Zn(CH₃COO)₂·2H₂O (0.25 mmol), H₄SiW₁₂O₄₀·H₂O (0.05 mmol), and HDIBA (0.05 mmol) in 10 mL of deionized H₂O. Stir continuously for 30 minutes.

  • Causality: The initial stirring ensures homogenous dispersion of the massive Keggin polyanions and the organic ligands, preventing localized concentration gradients that lead to amorphous nucleation[3].

Step 2: pH Modulation Carefully titrate the mixture to a pH of approximately 1.90 using 1.0 mol·L⁻¹ HCl. Stir for an additional 30 minutes.

  • Causality: HDIBA's coordination behavior is highly pH-dependent. At pH 1.90, the carboxylate groups remain largely protonated. This suppresses rapid, irreversible covalent coordination with the metal centers, forcing the system to rely on weaker, reversible intermolecular interactions (H-bonding and π···π stacking) to template the Keggin-type polyanions into a highly ordered crystalline lattice[3].

Step 3: Hydrothermal Confinement & Thermodynamic Cooling Transfer the mixture to a 15 mL Teflon-lined stainless-steel autoclave. Heat at a constant 150 °C for 96 hours. Subsequently, cool the system to room temperature at a strictly controlled rate of 10 °C/h.

  • Causality: The 150 °C autogenous pressure overcomes the activation energy barrier for supramolecular assembly. The slow cooling rate (10 °C/h) is critical; it ensures thermodynamic control over crystal growth, favoring the formation of large, defect-free white block single crystals suitable for X-ray diffraction, rather than kinetic powders[3].

Validation Checkpoint: To validate the synthesis, perform Single-Crystal X-Ray Diffraction (SCXRD) and Bond Valence Sum (BVS) calculations. The structural integrity is confirmed if the W-O bond lengths fall within normal ranges and BVS confirms the +VI oxidation state of Tungsten, proving the POM was not degraded during hydrothermal treatment[1].

SynthesisWorkflow A Precursor Assembly Metal Salts + HDIBA + POM B pH Modulation (pH ~1.90) Causality: Controls Ligand Deprotonation A->B C Hydrothermal Confinement 150°C for 96h B->C D Thermodynamic Cooling 10°C/h to Induce Crystallization C->D E Product Isolation Filtration & Washing D->E F Structural Validation SCXRD, FTIR, TGA E->F

Fig 1. Self-validating hydrothermal workflow for HDIBA-based MOF synthesis.

Protocol B: Assembly of Mixed-Ligand 3d-3d Heterometallic MOFs

This protocol outlines the synthesis of the heterometallic framework [CdCo(IBC)(BTC)(H₂O)] using HDIBA and a co-ligand 2[4].

Step 1: Dual-Ligand Competition Combine Cd(II) and Co(II) salts with HDIBA and 1,3,5-benzenetricarboxylic acid (H₃BTC) under solvothermal conditions.

  • Causality: The introduction of the rigid, planar H₃BTC ligand alongside the semi-rigid HDIBA creates steric and electronic competition. This dual-ligand strategy forces the metal centers to adopt specific coordination geometries, yielding distinct secondary building units (SBUs)—specifically [Cd₂O₂] and [Co₂O₂] binuclear centers[4].

Step 2: Network Topological Extension Allow the reaction to proceed until the SBUs extend into an infinite 8-connected network.

  • Causality: The carboxylate groups of both ligands bridge the heterometallic centers, driving the self-assembly into a rare 3D hex-type (hexagonal) topology, which exhibits unique antiferromagnetic coupling interactions[4].

Physicochemical Characterization & Quantitative Data

To facilitate rapid comparison for materials scientists, the structural and functional metrics of key HDIBA-based frameworks are summarized below.

Table 1: Structural Topologies of HDIBA-Based Frameworks

Compound FormulaLigands / TemplatesMetal CentersDimensionality & TopologyKey Structural Feature
(H₃DIBA)₂·SiW₁₂O₄₀·H₂OHDIBA, SiW₁₂O₄₀⁴⁻None (Supramolecular)3D SupramolecularKeggin polyanions anchored entirely via H-bonds
[Zn₂(IBC)(BTC)(H₂O)]·H₂OHDIBA, BTC³⁻Zn(II)3D rtl (rutile)[Zn₂O₂] and [Zn₂(OCO)₂] binuclear SBUs
[CdCo(IBC)(BTC)(H₂O)]HDIBA, BTC³⁻Cd(II), Co(II)3D hex-typeHeterometallic [Cd₂O₂] and [Co₂O₂] SBUs

Table 2: Catalytic and Physicochemical Performance

Material SystemPrimary ApplicationTarget Analyte / PollutantPerformance MetricActive Species / Mechanism
(H₃DIBA)₂·SiW₁₂O₄₀·H₂OPhotocatalysisRhodamine B (RhB), MB, CVHigh degradation efficiencyh⁺ (Valence band holes)
(H₃DIBA)₂·SiMo₁₂O₄₀·H₂OElectrocatalysisBrO₃⁻, NO₂⁻, Ascorbic AcidDistinct redox peak currentsMo(VI)/Mo(V) redox cycling
[CdCo(IBC)(BTC)(H₂O)]MagnetismN/AAntiferromagnetic couplingJ = −0.23 cm⁻¹ within [Co₂O₂]

Catalytic Mechanisms & Environmental Applications

HDIBA-based frameworks are not merely structural curiosities; they are highly active functional materials.

Electrocatalytic Sensing and Reduction

Compounds integrating HDIBA with Mo-based Keggin polyanions (e.g., SiMo₁₂O₄₀) exhibit profound electrochemical behavior. When fabricated into modified glassy carbon electrodes (GCEs), these materials act as electrocatalysts for the reduction of toxic bromate (BrO₃⁻) and nitrite (NO₂⁻) ions, as well as the oxidation of ascorbic acid 1[3].

  • Mechanistic Causality: The extended π-conjugated system of the HDIBA imidazole rings facilitates rapid electron transfer from the electrode surface to the embedded POM clusters, enabling highly reversible Mo(VI)/Mo(V) redox cycling.

Photocatalytic Dye Degradation

HDIBA-POM hybrids demonstrate exceptional efficiency in the photocatalytic degradation of cationic organic dyes (e.g., Rhodamine B, Methylene Blue, and Crystal Violet)[5]. Radical trapping experiments confirm that photogenerated holes (h⁺) in the valence band are the primary active species driving the oxidative cleavage of the dye molecules[5].

PhotoMechanism A Photon Absorption (HDIBA-POM Framework) BB BB A->BB B Exciton Generation (e- / h+ pair) D Conduction Band (e-) B->D C Valence Band (h+) Main Active Species E Direct Oxidation of Dye C->E F O2 Reduction to •O2- D->F G Degradation Products (CO2, H2O) E->G F->G BB->C

Fig 2. Mechanistic pathway of photocatalytic dye degradation by HDIBA-POM hybrids.

References

  • Title: Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)
  • Source: Crystal Growth & Design (ACS Publications)

Sources

Foundational

Solvation Dynamics and Application Protocols for 3,5-Di(1H-imidazol-1-yl)benzoic Acid (HDIBA)

A Technical Guide for Supramolecular Synthesis and Materials Science Executive Summary 3,5-Di(1H-imidazol-1-yl)benzoic acid (commonly abbreviated as HDIBA ; CAS RN: 1199574-21-4) is a highly versatile, rigid, V-shaped or...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Supramolecular Synthesis and Materials Science

Executive Summary

3,5-Di(1H-imidazol-1-yl)benzoic acid (commonly abbreviated as HDIBA ; CAS RN: 1199574-21-4) is a highly versatile, rigid, V-shaped organic ligand [1]. Featuring a central benzoic acid core flanked by two electron-rich imidazole rings, HDIBA is a premier building block for constructing metal-organic frameworks (MOFs) and polyoxometalate-based organic complexes (POMOCs)[2].

However, the same structural features that make HDIBA an excellent structural node—strong intermolecular hydrogen bonding and extensive π−π stacking—render it notoriously difficult to dissolve in neutral aqueous media [3]. This whitepaper provides researchers and application scientists with a mechanistic understanding of HDIBA's solubility profile and field-proven, self-validating protocols for its solubilization in complex synthetic workflows.

Physicochemical Profiling & Solvation Mechanics

HDIBA (Molecular Weight: 254.24 g/mol , Formula: C13​H10​N4​O2​ ) possesses two distinct types of ionizable functional groups [1]:

  • Carboxylic Acid (-COOH): Acts as a hydrogen-bond donor and can be deprotonated under basic conditions ( pKa​≈4.0 ).

  • Imidazole Rings: Contain basic pyridine-like nitrogen atoms that act as hydrogen-bond acceptors and can be protonated under acidic conditions ( pKa​≈6.0−7.0 ).

The Causality of Poor Aqueous Solubility: In neutral water, HDIBA exists predominantly in a zwitterionic or neutral state. The unprotonated imidazole nitrogens aggressively hydrogen-bond with the carboxylic acid protons of adjacent molecules. Combined with the rigid planar geometry that promotes π−π aromatic stacking, this creates a tightly bound supramolecular lattice. The hydration energy of neutral water is insufficient to overcome this lattice energy, resulting in poor solubility (< 1 mg/mL) [4].

To successfully solvate HDIBA, one must either disrupt the hydrogen bonding using polar aprotic solvents (e.g., DMSO, DMF) or induce electrostatic repulsion between the molecules via strict pH modulation.

Quantitative Solubility Matrix

The following table summarizes the solubility behavior of HDIBA across common solvent systems, providing the mechanistic rationale for each condition.

Solvent SystempH ConditionTemp (°C)Estimated SolubilitySolvation Mechanism / Causality
Deionized Water Neutral (~7.0)25< 1 mg/mL (Poor)Strong intermolecular H-bonding and π−π stacking limit hydration.
Acidified Water Acidic (< 2.0)25> 20 mg/mL (High)Protonation of imidazole nitrogens forms highly soluble cationic species.
Alkalized Water Basic (> 8.0)25> 20 mg/mL (High)Deprotonation of carboxylic acid forms a highly soluble anionic carboxylate.
DMSO / DMF N/A25> 50 mg/mL (High)Polar aprotic solvents act as strong H-bond acceptors, disrupting ligand-ligand networks.
Methanol / Ethanol N/A60 (Heated)5 - 10 mg/mL (Mod.)Thermal energy overcomes lattice energy; prone to kinetic precipitation upon cooling.

Solvation Logic and pH-Dependent Speciation

The logical flow of choosing a solvent system for HDIBA depends entirely on the downstream application. For biological assays or ambient coordination chemistry, aprotic solvation is preferred. For hydrothermal synthesis of POMOCs, acidic aqueous solubilization is mandatory to prevent the premature hydrolysis of inorganic polyoxoanions [5].

SolvationLogic Neutral HDIBA (Neutral pH) Strong π-π & H-Bonding Poorly Soluble (< 1 mg/mL) Acidic Protonated HDIBA (pH < 2) Cationic Imidazolium Highly Soluble in H2O Neutral->Acidic Add Strong Acid (e.g., HCl) Protonation of Imidazole N Basic Deprotonated HDIBA (pH > 8) Anionic Carboxylate Highly Soluble in H2O Neutral->Basic Add Strong Base (e.g., NaOH) Deprotonation of -COOH Aprotic Aprotic Solvation Disrupted H-Bonds Highly Soluble (> 50 mg/mL) Neutral->Aprotic Dissolve in DMSO/DMF Dielectric Screening

Caption: Logical relationship of HDIBA solubility modulated by pH and solvent polarity.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM HDIBA Stock in DMSO

Use Case: Ambient temperature coordination chemistry, spectroscopic studies, or biological assays.

  • Weighing: Accurately weigh 12.7 mg (0.05 mmol) of HDIBA powder into a clean 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Acoustic Cavitation: Apply ultrasonic agitation for 10 minutes at 25 °C. Causality: The acoustic cavitation provides the localized activation energy required to break the robust π−π stacking of the HDIBA crystals, allowing the DMSO molecules to outcompete the internal hydrogen bonds.

  • System Validation: The solution must be optically clear. Illuminate the vial with a laser pointer; the absence of a Tyndall effect (beam scattering) confirms complete molecular solvation rather than a colloidal suspension.

Protocol B: Hydrothermal Solubilization for POMOC Synthesis

Use Case: Synthesis of Keggin-type polyoxometalate supramolecular compounds (e.g., (H3​DIBA)2​⋅SiW12​O40​⋅H2​O ) [5].

  • Aqueous Dispersion: In a 50 mL beaker, combine the metal salt (e.g., Zn(CH3​COO)2​⋅2H2​O , 0.25 mmol), the polyoxometalate precursor (e.g., H4​SiW12​O40​⋅H2​O , 0.05 mmol), and HDIBA (0.0127 g, 0.05 mmol) in 10 mL of deionized water.

  • Pre-Stirring (Critical Step): Stir the heterogeneous mixture for 30 minutes at room temperature. Causality: HDIBA is highly hydrophobic. Pre-stirring ensures uniform dispersion of the powder, preventing clumping when the acid is introduced, which would otherwise lead to localized concentration gradients and incomplete protonation.

  • Acidic Solubilization: Dropwise, add 1.0 M HCl until the pH reaches exactly 1.15 to 1.90. Stir for an additional 30 minutes [5].

    • System Validation: Before proceeding, the pH must be confirmed via a calibrated glass electrode. A pH > 2.0 will leave unreacted HDIBA powder, while a pH < 1.0 risks hydrolyzing the polyoxometalate framework. The solution should transition to a clear or slightly opalescent state as the imidazole rings protonate.

  • Hydrothermal Reactor Loading: Transfer the mixture into a 15 mL Teflon-lined stainless-steel autoclave. Ensure the fill volume does not exceed 60% to safely accommodate autogenous pressure.

  • Thermal Cycling: Heat the sealed autoclave in an oven at 150 °C for 96 hours.

  • Controlled Cooling: Cool the reactor to room temperature at a strict rate of 10 °C/h [5]. Causality: Slow cooling maintains thermodynamic equilibrium, favoring the growth of large, defect-free single crystals suitable for X-ray diffraction, rather than amorphous kinetic precipitates.

HydrothermalWorkflow S1 1. Dispersion Mix Precursors in H2O S2 2. Solubilization Adjust pH to 1.15-1.90 S1->S2 Stir 30 min S3 3. Hydrothermal 150 °C for 96 h S2->S3 Teflon Autoclave S4 4. Controlled Cooling 10 °C/h to 25 °C S3->S4 Thermodynamic Equilibrium S5 5. Harvesting Isolate POMOC Crystals S4->S5 Filtration & Wash

Caption: Step-by-step experimental workflow for the hydrothermal synthesis of HDIBA-based POMOCs.

Conclusion

The successful integration of 3,5-Di(1H-imidazol-1-yl)benzoic acid into advanced materials relies entirely on mastering its solvation dynamics. By leveraging polar aprotic solvents to disrupt hydrogen bonding, or by utilizing strict pH modulation to induce cationic/anionic speciation, researchers can transform this stubbornly insoluble powder into a highly reactive, multifunctional building block for next-generation catalysts and environmental remediation frameworks [3].

References

  • Lv, Yanxin, et al. "Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties." Molecules, vol. 30, no. 3, 2025, p. 580. URL:[Link]

  • Wang, X., et al. "A New[PMo12O40]3−-Based NiII Compound: Electrochemical and Photocatalytic Properties for Water Pollutant Removal." Inorganics, vol. 11, no. 6, 2023, p. 245. (via PubMed Central). URL:[Link]

Sources

Exploratory

Engineering Advanced Materials with 3,5-Di(1H-imidazol-1-yl)benzoic Acid: A Technical Guide for Coordination Chemistry and Framework Design

Executive Summary and Mechanistic Rationale In the rapidly evolving fields of materials science and supramolecular chemistry, the rational design of organic ligands is the primary driver of functional framework discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

In the rapidly evolving fields of materials science and supramolecular chemistry, the rational design of organic ligands is the primary driver of functional framework discovery. 3,5-Di(1H-imidazol-1-yl)benzoic acid (often abbreviated as HDIBA or HL; CAS: 1199574-21-4) has emerged as a highly versatile, rigid tripodal ligand.

For researchers and drug development professionals exploring novel metal-organic frameworks (MOFs), porous coordination polymers (PCPs), and biosensing platforms, HDIBA offers a unique structural proposition. It combines two nitrogen-donor imidazole rings with an oxygen-donor carboxylic acid group on a rigid benzene core[1]. This bifunctional nature allows it to engage in robust coordination bonds with transition metals while simultaneously participating in extensive hydrogen bonding and π⋯π stacking. The causality behind its success lies in its geometric rigidity, which prevents framework collapse upon solvent removal, and its diverse coordination modes, which can be finely tuned by varying metal centers and counteranions.

G HDIBA 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) Imid Imidazole Groups (N-Donors) HDIBA->Imid Structural Component Carb Carboxylate Group (O-Donors) HDIBA->Carb Structural Component Metal Transition Metals (Cu2+, Cd2+, Co2+) Imid->Metal Coordination Bonds POM Polyoxometalates (Keggin-type) Imid->POM Hydrogen Bonding & π-π Stacking Carb->Metal Coordination Bonds MOF Porous Coordination Polymers (Gas Separation) Metal->MOF Framework Assembly Supra 3D Supramolecular Networks (Catalysis & Sensing) POM->Supra Hybridization

Coordination logic of HDIBA dictating framework assembly and functional applications.

Gas Storage and Separation: The "Acetylene Trap"

The separation of acetylene ( C2​H2​ ) from carbon dioxide ( CO2​ ) is a critical industrial challenge due to their similar kinetic diameters and physical properties. HDIBA has been successfully utilized to construct scu topological PCPs via an "anion-planting" strategy[2].

The Anion-Planting Mechanism

By combining Cu2+ ions, HDIBA ligands, and electronegative inorganic anions ( SiF62−​ , TiF62−​ , ZrF62−​ ), researchers have developed the NTU-series of PCPs (NTU-60, NTU-61, and NTU-62)[2]. The causality of the separation efficiency relies on spatial tuning: the inorganic anions act as pillars that dictate the window aperture of the pores. In NTU-61, the use of TiF62−​ creates a matching distance ( dF−F​ ) of 5.7 Å along the c-axis. Because the van der Waals parameters of the two hydrogen atoms in C2​H2​ are ~5.72 Å, NTU-61 acts as a perfect, single-molecule "trap" for acetylene, excluding CO2​ [2].

Quantitative Data Summary
FrameworkMetal NodePlanted AnionPore Aperture ( dF−F​ )Primary Function / Optimal Guest
NTU-60 Cu2+ SiF62−​ ~5.4 ÅSub-optimal gas trapping
NTU-61 Cu2+ TiF62−​ 5.7 ÅOptimal C2​H2​ Trap (Size match: 5.72 Å)
NTU-62 Cu2+ ZrF62−​ ~6.0 ÅReduced selectivity due to larger pore
Self-Validating Protocol: Synthesis of NTU-61

To ensure reproducibility and phase purity, the following methodology relies on controlled solvent evaporation and in-situ validation.

  • Precursor Dissolution: Dissolve 0.1 mmol of HDIBA and 0.1 mmol of Cu(NO3​)2​⋅3H2​O in 5 mL of N,N-dimethylformamide (DMF). Rationale: DMF acts as an excellent solvent for rigid organic ligands while providing a weakly basic environment to slowly deprotonate the carboxylic acid group of HDIBA.

  • Anion Introduction: Add 0.1 mmol of (NH4​)2​TiF6​ dissolved in 2 mL of deionized water. Rationale: The aqueous phase introduces the pillar anion while creating a mixed-solvent system that lowers the solubility of the resulting coordination polymer, driving crystallization.

  • Solvothermal Growth: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 80°C for 72 hours. Cool to room temperature at a rate of 5°C/hour. Rationale: Slow cooling prevents kinetic trapping of amorphous phases, ensuring the growth of single crystals suitable for X-ray diffraction (XRD).

  • Validation (Phase Purity & Activation):

    • Wash the blue crystals with DMF and methanol.

    • Perform Powder X-ray Diffraction (PXRD). Validation: The experimental PXRD pattern must match the simulated pattern from single-crystal data to confirm bulk purity.

    • Exchange solvent with volatile dichloromethane (DCM) for 3 days, followed by vacuum activation at 100°C. Validation: Conduct N2​ adsorption isotherms at 77 K to confirm the permanent porosity and complete removal of guest molecules before gas separation assays.

G Cu Cu2+ Nodes PCP NTU-61 Framework (scu Topology) Cu->PCP Coordinates with HL HDIBA Ligands HL->PCP Bridges TiF6 TiF6 2- Anions TiF6->PCP Anion Planting Trap C2H2 Trap (dF-F = 5.7 Å) PCP->Trap Forms optimal aperture Sep C2H2 / CO2 Selective Separation Trap->Sep Size matching (5.72 Å)

Workflow of anion-regulated PCP synthesis for selective C2H2 trapping.

Polyoxometalate (POM)-Based Supramolecular Hybrids

Beyond gas storage, HDIBA is highly effective in constructing 3D supramolecular structures with Keggin-type polyoxometalate (POM) anions (e.g., SiMo12​O404−​ , PMo12​O403−​ )[1][3].

Mechanistic Rationale for Environmental Remediation

Keggin-type POMs possess excellent multi-electron redox capabilities but suffer from high solubility in water, limiting their use as heterogeneous catalysts[1]. By hybridizing POMs with HDIBA, the rigid tripodal ligand utilizes its unprotonated carboxyl groups and imidazole rings to form extensive hydrogen bonds ( H⋯O/O⋯H ) and π⋯π stacking networks[1][4]. This encapsulates the POMs, rendering them insoluble while preserving their catalytic active sites.

These hybrids exhibit potent photocatalytic degradation of cationic organic dyes (like Rhodamine B, Methylene Blue, and Crystal Violet)[3]. Mechanistic studies reveal that photogenerated holes ( h+ ) play the primary role in the oxidative degradation process, facilitated by the efficient charge transfer through the HDIBA network[3]. Furthermore, these materials show high electrocatalytic activity for the reduction of nitrite ( NO2−​ ) and bromate ( BrO3−​ ), acting as highly sensitive electrochemical sensors[4][5].

Quantitative Data Summary
Hybrid CompoundPOM CoreLigand StateKey ApplicationMechanism / Model
Compound 1 SiMo12​O404−​ Protonated ( H3​DIBA+ )Dye Adsorption / SensingLangmuir isotherm model[3]
Compound 2 SiW12​O404−​ Protonated ( H3​DIBA+ )Photocatalytic DegradationHole ( h+ ) driven oxidation[3]
Compound 3 PMo12​O403−​ Mixed ( H2​DIBA/H3​DIBA )ElectrocatalysisMulti-electron redox transfer[1]
Self-Validating Protocol: Hydrothermal Synthesis of POM-HDIBA Hybrids
  • Reagent Preparation: Mix 0.1 mmol of HDIBA with 0.05 mmol of the respective Keggin polyacid (e.g., H4​SiMo12​O40​ ) in 10 mL of distilled water. Rationale: Water is used to dissolve the highly hydrophilic POM, while the hydrothermal conditions will force the dissolution and subsequent coordination of the poorly soluble HDIBA.

  • pH Adjustment: Adjust the pH to ~3.0 using dilute HCl or NaOH . Rationale: The protonation state of HDIBA controls the supramolecular assembly. A pH of 3 ensures the imidazole nitrogens are partially protonated, facilitating strong hydrogen bonding with the terminal oxygen atoms of the POM[4].

  • Hydrothermal Reaction: Transfer to a Teflon-lined autoclave and heat at 160°C for 4 days. Rationale: High temperature and autogenous pressure overcome the activation energy barrier required to assemble the bulky POMs within the organic matrix.

  • Validation:

    • Filter and wash the resulting crystals.

    • Perform Fourier-transform infrared spectroscopy (FT-IR). Validation: Look for peaks at ~1720, 1620, and 1540 cm−1 . The presence of these peaks without significant shifts confirms the carboxyl groups remain unprotonated, verifying the intended supramolecular (non-covalent) linkage rather than direct metal-carboxylate coordination[4].

Topological Diversity in Heavy Metal Coordination

HDIBA's utility extends to tuning the topological diversity of coordination polymers using heavy metals like Cadmium(II), Zinc(II), and Cobalt(II)[6][7].

When reacted with Cd(II) salts, HDIBA forms various structures depending strictly on the counteranion present. For instance, the introduction of sulfate ( SO42−​ ) yields a 3D self-penetrating (3,4,5)-connected net where the sulfate acts as a μ3​ -bridge linking three Cd(II) atoms. Conversely, using acetate ( OAc− ) or hydroxide ( OH− ) yields entirely different 1D or 2D topologies. This demonstrates that HDIBA provides a reliable, rigid backbone, while the counteranion acts as the "topological director."

Future Perspectives for Drug Development

For professionals in drug development, the principles outlined here—specifically the precise spatial control of pore sizes (as seen in the NTU-series) and the encapsulation of active molecules (as seen in POM-hybrids)—are directly translatable to drug delivery systems (DDS) and biosensors .

The ability of HDIBA to form stable, porous networks that selectively trap molecules based on sub-angstrom differences (5.7 Å vs 6.0 Å) suggests immense potential for the selective encapsulation and controlled release of small-molecule active pharmaceutical ingredients (APIs). Furthermore, the electrocatalytic sensitivity of HDIBA-POM hybrids to small ions ( NO2−​ ) provides a blueprint for developing robust, implantable electrochemical biosensors for real-time metabolic monitoring[4][5].

References

  • Lv, Y., Lu, Y., Yu, X., et al. "Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties." Molecules 2025, 30, 580. Available at: [Link]

  • Wang, H., Duan, Y., Wang, Y., et al. "Anion Regulates scu Topological Porous Coordination Polymers into the Acetylene Trap." ACS Applied Materials & Interfaces 2022 Mar 23;14(11):13550-13559. Available at:[Link]

  • Royal Society of Chemistry. "Cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate: topological and structural diversity tuned by counteranions." CrystEngComm 2010. Available at: [Link]

  • CoLab. "Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties." CoLab.ws 2025. Available at: [Link]

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Foundational

Rational Design and Biological Efficacy of Imidazole-Containing Benzoic Acids: A Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. Imidazole-containing b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. Imidazole-containing benzoic acids (ICBAs) represent a highly versatile class of bifunctional pharmacophores that elegantly solve this problem. By coupling the coordinating, hydrogen-bonding capacity of an imidazole ring with the lipophilicity-modulating and salt-forming properties of a benzoic acid moiety, researchers can engineer molecules with profound antimicrobial, antifungal, and anticancer activities.

This whitepaper provides an in-depth technical analysis of the biological activities of ICBA derivatives. It synthesizes mechanistic rationales, quantitative efficacy data, and field-proven, self-validating experimental protocols designed to ensure rigorous, reproducible data generation in the laboratory.

Pharmacophore Dynamics: The Imidazole-Benzoic Acid Synergy

The inherent bifunctionality of the 3-(1H-imidazol-1-yl)benzoic acid core allows for extensive chemical modification 1.

  • The Imidazole Ring: Contains a basic pyridine-like nitrogen (N3) that serves as a potent electron donor. This is the critical feature for coordinating with metal ions in metalloenzymes (e.g., the heme iron in fungal CYP51) or forming supramolecular complexes with transition metals like Ag(I), Cu(II), and Pt(II) 2.

  • The Benzoic Acid Moiety: Provides a reactive carboxylic acid that can be readily converted into esters or amides to tune lipophilicity. Furthermore, its acidic nature allows for the formulation of pharmaceutically acceptable salts, directly addressing the poor aqueous solubility that plagues many planar heterocyclic lead compounds.

Principal Biological Activities & Mechanisms of Action

Antimicrobial and Antifungal Efficacy

ICBAs and their benzimidazole counterparts exhibit broad-spectrum antimicrobial activity by interfering with essential bacterial and fungal processes. For instance, substituted benzimidazole-benzoic acid hybrids have demonstrated profound efficacy against both Gram-positive and Gram-negative strains, with Minimal Inhibitory Concentrations (MIC) as low as 1.27 µM 3. Mechanistic Causality: In fungal pathogens, the unhindered nitrogen of the imidazole ring binds directly to the heme iron of cytochrome P450 14α-demethylase (CYP51). This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols, membrane rupture, and cell death. In bacteria, these derivatives frequently target the ATP-binding site of DNA gyrase, preventing DNA supercoiling.

Anticancer Activity and Metallo-Supramolecular Complexes

The anticancer potential of ICBAs is rapidly expanding, particularly through the synthesis of metal-complexed derivatives. Novel imidazole derivatives, such as 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid, have shown targeted anticancer properties across broad tumor panels 4. Mechanistic Causality: Uncomplexed ICBAs often act as Topoisomerase I/II inhibitors via DNA intercalation and hydrogen bonding 1. However, when coordinated with metals like Silver(I), the resulting supramolecular complexes exhibit enhanced cellular uptake and induce severe oxidative stress and immunogenic cell death, pushing IC50 values into the low nanomolar range 2.

Target Interaction Pathways

Pathway ICBA Imidazole-Benzoic Acid (ICBA) Scaffold Target1 Fungal CYP51 (14α-demethylase) ICBA->Target1 Coordination via Imidazole N3 Target2 Human Topoisomerase I & II ICBA->Target2 Intercalation & H-bonding Target3 Bacterial DNA Gyrase ICBA->Target3 ATP-binding site blockade Effect1 Ergosterol Depletion & Membrane Rupture Target1->Effect1 Effect2 DNA Strand Breaks & Apoptosis Target2->Effect2 Effect3 Inhibition of DNA Supercoiling Target3->Effect3

Caption: Mechanistic pathways of ICBA derivatives targeting fungal, human, and bacterial systems.

Quantitative Efficacy Profiles

To contextualize the potency of these compounds, the following table summarizes key efficacy metrics of various ICBA and related benzimidazole derivatives curated from recent literature.

Compound / DerivativeTarget ApplicationKey Biological Target / Cell LineEfficacy MetricRef.
N1 (Benzimidazole-benzamide)AntimicrobialB. subtilis, S. typhimuriumMIC = 1.27 µM3
N18 (Benzimidazole-benzamide)AnticancerHCT116 (Colorectal Carcinoma)IC50 = 4.53 µM3
Mono-imidazole Silver(I) AcetateAnticancerMCF-7 (Breast Adenocarcinoma)IC50 = 13.28 nM2
Biimidazole Silver(I) HexafluorophosphateAnticancerMCF-7 (Breast Adenocarcinoma)IC50 = 10.39 nM2
Phenyl-bridged Diimidazole Silver(I)AnticancerRectal Cancer CellsIC50 = 1.1 µM2
4-((...-1H-imidazol-1-yl)acetyl)...benzoic acidAnticancerBroad Tumor PanelModerate at 10 µM4

Standardized Experimental Workflows

Workflow Synth Compound Synthesis & QC Prep Stock Solution (DMSO) Synth->Prep Split Assay Allocation Prep->Split Micro Antimicrobial (Broth Microdilution) Split->Micro Cyto Anticancer (SRB Assay) Split->Cyto Read1 Colorimetric Shift (MIC Determination) Micro->Read1 Read2 Absorbance at 540nm (IC50 Calculation) Cyto->Read2

Caption: High-throughput experimental workflow for the biological evaluation of ICBA derivatives.

Protocol: High-Throughput Broth Microdilution for MIC Determination

Causality & Rationale: Visual turbidity reads are highly subjective and prone to error, especially with heterocyclic compounds that may precipitate in aqueous media. By incorporating resazurin—a redox indicator—we shift the readout from optical density to a definitive colorimetric change (blue to pink) driven strictly by active bacterial oxidoreductases.

Self-Validating System: Every 96-well plate must contain a Sterility Control (media only) to rule out contamination, a Growth Control (media + inoculum + 1% DMSO) to ensure the vehicle is non-toxic, and a Positive Control (e.g., Ciprofloxacin) to validate the susceptibility of the specific bacterial strain.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized ICBA in 100% DMSO to create a 10 mM stock solution.

  • Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Standardize the bacterial suspension to 0.5 McFarland standard, then dilute 1:100. Add 50 µL of this inoculum to all wells except the Sterility Control.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, active growth).

Protocol: SRB Cytotoxicity Assay for Anticancer Screening

Causality & Rationale: While the MTT assay is ubiquitous, it is heavily confounded by compounds that alter mitochondrial metabolism without causing cell death—a common artifact with metal-complexed ICBAs. The Sulforhodamine B (SRB) assay circumvents this by stoichiometrically binding to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of total cellular protein mass.

Self-Validating System: The assay requires a Blank (no cells, media + SRB) for background subtraction, a Vehicle Control (0.1% DMSO) establishing the 100% viability baseline, and a Reference Standard (e.g., 5-Fluorouracil) to ensure the dynamic range of the dose-response curve is intact.

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., HCT116 or MCF-7) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow attachment.

  • Treatment: Treat the cells with varying concentrations of the ICBA derivative (0.1 µM to 100 µM) and incubate for 48 hours.

  • Fixation: Add 50 µL of cold 10% trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells to the plate bottom. Wash the plates five times with distilled water and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Leave at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization & Readout: Solubilize the bound SRB dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake for 5 minutes, then measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • Benchchem. An In-depth Technical Guide to the Biological Activity of 3-(1H-imidazol-1-yl)benzoic Acid Derivatives.
  • PubMed Central (PMC). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.
  • PubMed Central (PMC). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • Google Patents. US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3,5-Di(1H-imidazol-1-yl)benzoic Acid for Selective CO2 Capture in Metal-Organic Frameworks

Abstract This guide provides a comprehensive technical overview and detailed protocols for the design, synthesis, and characterization of Metal-Organic Frameworks (MOFs) incorporating 3,5-Di(1H-imidazol-1-yl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the design, synthesis, and characterization of Metal-Organic Frameworks (MOFs) incorporating 3,5-Di(1H-imidazol-1-yl)benzoic acid for selective carbon dioxide (CO₂) capture. We delve into the scientific rationale behind using this bitopic, nitrogen-rich linker, offering field-proven insights into reaction optimization, material activation, and the evaluation of gas sorption performance. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring advanced porous materials for gas separation and storage applications.

Introduction: The Rationale for Imidazole-Functionalized MOFs in CO₂ Capture

The selective capture of CO₂ from industrial flue gas (primarily N₂) is a critical strategy for mitigating greenhouse gas emissions.[1][2] Metal-Organic Frameworks (MOFs) have emerged as exceptional candidates for this application due to their high porosity, tunable pore environments, and vast structural diversity.[1][3] The choice of the organic linker is paramount in dictating the final properties and CO₂ affinity of the MOF.[4]

The 3,5-Di(1H-imidazol-1-yl)benzoic acid ligand is a compelling building block for CO₂-selective MOFs for several key reasons:

  • Lewis Basic Sites: The imidazole rings contain nitrogen atoms with lone pairs of electrons, which act as strong Lewis basic sites. These sites exhibit a high affinity for the Lewis acidic carbon atom in CO₂, promoting selective adsorption through favorable dipole-quadrupole interactions.[5][6]

  • Enhanced CO₂ Binding: The presence of two imidazole groups, in addition to the carboxylate linker, creates a high density of nitrogen-rich functionalities within the MOF's pores. This can lead to cooperative binding effects, where multiple nitrogen sites interact with a single CO₂ molecule, significantly enhancing the heat of adsorption for CO₂ over other nonpolar gases like N₂.

  • Structural Versatility: The combination of a carboxylate group and two imidazole nitrogen atoms provides multiple coordination points for metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺).[4][7] This versatility allows for the formation of diverse and robust 3D frameworks with tailored pore sizes and topologies conducive to gas separation.[3][8]

  • Tunable Porosity: The linker's geometry influences the resulting pore dimensions. By carefully selecting the metal secondary building unit (SBU), it is possible to create microporous structures with pore apertures similar in size to the kinetic diameter of CO₂, further enhancing selectivity through size-sieving effects.[3][9]

This application note will guide the user through the synthesis of a representative zinc-based MOF, herein designated Zn-DIBA-MOF , using 3,5-Di(1H-imidazol-1-yl)benzoic acid, its subsequent characterization, and rigorous evaluation for selective CO₂ capture.

Synthesis of Zn-DIBA-MOF: A Solvothermal Protocol

The following protocol details a representative solvothermal synthesis for a crystalline MOF using 3,5-Di(1H-imidazol-1-yl)benzoic acid and a zinc-based metal source. Solvothermal synthesis is chosen for its ability to produce highly crystalline materials by applying heat and pressure.[3][10]

Materials & Reagents
ReagentFormulaPuritySupplier
3,5-Di(1H-imidazol-1-yl)benzoic acid (HL)C₁₃H₁₀N₄O₂>98%CD Bioparticles
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O>99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousSigma-Aldrich
Ethanol (EtOH)C₂H₅OH200 ProofSigma-Aldrich
Step-by-Step Synthesis Protocol
  • Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of 3,5-Di(1H-imidazol-1-yl)benzoic acid in 10 mL of DMF. In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

    • Causality: Using a solvent mixture like DMF/Ethanol helps to fully solvate both the organic linker and the metal salt, ensuring a homogeneous reaction mixture critical for forming a well-ordered crystalline product.[7] DMF is a high-boiling point polar aprotic solvent excellent for dissolving organic linkers, while ethanol aids in dissolving the metal salt.

  • Mixing: While stirring the linker solution, add the zinc nitrate solution dropwise. A slight cloudiness may appear but should redissolve upon stirring.

  • Reaction Assembly: Seal the vial tightly. Place the vial inside a programmable oven.

  • Thermal Program: Ramp the temperature to 100°C at a rate of 5°C/min. Hold the temperature at 100°C for 48 hours. After the reaction is complete, cool the oven slowly to room temperature at a rate of 0.1°C/min.

    • Causality: A slow cooling rate is crucial for promoting the growth of large, high-quality crystals and minimizing the formation of amorphous precipitate.[7] The extended reaction time at a sustained temperature allows the coordination bonds to form and rearrange into the most thermodynamically stable crystalline structure.

  • Product Isolation: Collect the colorless crystals that have formed at the bottom of the vial by decanting the mother liquor.

  • Washing: Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL changes over 24 hours) and then with ethanol (3 x 10 mL changes over 24 hours).

    • Causality: The washing steps are critical to remove unreacted starting materials and residual solvent molecules trapped within the pores of the MOF. This process, known as solvent exchange, is the first step in activating the material for gas sorption.

  • Drying: Dry the washed crystals under a dynamic vacuum at 60°C for 12 hours to yield the as-synthesized Zn-DIBA-MOF.

Synthesis Workflow Diagram

cluster_prep 1. Solution Preparation cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Product Isolation & Purification A Dissolve Ligand in DMF C Combine Solutions in Sealed Vial A->C B Dissolve Zn(NO₃)₂·6H₂O in Ethanol B->C D Heat in Oven (100°C, 48h) C->D E Slow Cooling (0.1°C/min) D->E F Decant & Collect Crystals E->F G Wash with DMF (3x) F->G H Wash with Ethanol (3x) G->H I Dry under Vacuum (60°C, 12h) H->I J J I->J As-Synthesized Zn-DIBA-MOF

Caption: Solvothermal synthesis workflow for Zn-DIBA-MOF.

Material Characterization

Characterization is essential to confirm the synthesis of the desired crystalline material and to understand its physical properties.

Powder X-Ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF. A crystalline material will produce a pattern of sharp, well-defined peaks, while an amorphous product will show a broad halo.[11]

  • Protocol:

    • Lightly grind a small sample of the dried Zn-DIBA-MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect a PXRD pattern, typically over a 2θ range of 5-50° using a Cu Kα radiation source.

    • Compare the experimental pattern to a simulated pattern if the crystal structure is known or to the patterns of starting materials to confirm the formation of a new phase.

Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the MOF and determine the temperature required for complete solvent removal (activation).

  • Protocol:

    • Place 5-10 mg of the as-synthesized Zn-DIBA-MOF into an alumina TGA pan.

    • Heat the sample under a continuous flow of N₂ gas from room temperature to ~600°C at a heating rate of 10°C/min.

    • Analyze the resulting weight loss curve. An initial weight loss corresponds to the removal of guest solvent molecules, while a sharp drop at higher temperatures indicates framework decomposition. The plateau between these two events indicates the stable operating window for the activated MOF.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Purpose: To quantify the specific surface area and pore volume of the MOF, which are critical parameters for a gas adsorbent.

  • Protocol:

    • Load ~50-100 mg of the MOF sample into a sample tube.

    • Activate the sample in situ on the instrument's degassing port. Heat the sample under high vacuum to a temperature determined from the TGA analysis (e.g., 150°C) for several hours to ensure all guest molecules are removed.

    • After activation, cool the sample and transfer it to the analysis port.

    • Measure the N₂ adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.[3] The total pore volume is typically determined from the amount of N₂ adsorbed at a P/P₀ of ~0.99.

Protocol for Selective CO₂ Capture Evaluation

This section describes the methodology for measuring the CO₂ and N₂ adsorption capacities of the activated Zn-DIBA-MOF and calculating its CO₂/N₂ selectivity.

MOF Activation for Gas Sorption

This is the most critical step to ensure accurate and reproducible gas sorption data. The goal is to evacuate all guest molecules from the pores without causing framework collapse.

  • Sample Loading: Place approximately 100-150 mg of the as-synthesized Zn-DIBA-MOF into a sample tube of known weight for a volumetric gas sorption analyzer.

  • Activation: Attach the sample tube to the degassing port of the instrument. Heat the sample under a high vacuum (<10⁻⁵ torr) to the activation temperature determined from TGA (e.g., 150°C) for at least 12 hours.

    • Trustworthiness: Incomplete activation is a common source of error, leading to drastically underestimated adsorption capacities. The combination of heat and high vacuum provides the necessary energy to overcome the interaction between the guest molecules and the framework's interior surface.

  • Post-Activation Handling: After cooling to room temperature, weigh the sample tube again to determine the mass of the activated (solvent-free) MOF. This mass must be used for all uptake calculations.

Gas Adsorption Measurements
  • Instrument: A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar).

  • Protocol:

    • Transfer the activated sample tube to the analysis port of the instrument.

    • Perform a leak test to ensure the integrity of the system.

    • Measure the CO₂ adsorption isotherm at 273 K and 298 K up to a pressure of 1 bar.

    • Measure the N₂ adsorption isotherm at the same temperatures up to 1 bar.

    • Use high-purity (UHP grade) CO₂ and N₂ gases for all measurements.

Data Analysis and Selectivity Calculation

The selectivity of a MOF for CO₂ over N₂ from a gas mixture (e.g., post-combustion flue gas, ~15% CO₂, 85% N₂) can be predicted from the single-component isotherm data using the Ideal Adsorbed Solution Theory (IAST).[1][12]

  • Fit Isotherms: Fit the experimental single-component CO₂ and N₂ isotherms (at a given temperature, e.g., 298 K) to a suitable isotherm model (e.g., Dual-Site Langmuir-Freundlich).[1] The quality of the fit is crucial for accurate IAST calculations.

  • IAST Calculation: Use the fitted isotherm parameters to calculate the molar loadings of CO₂ (q₁) and N₂ (q₂) in the adsorbed phase at a specific total pressure (e.g., 1 bar) and composition (e.g., y₁=0.15 for CO₂, y₂=0.85 for N₂).

  • Calculate Selectivity: The CO₂/N₂ selectivity (S) is calculated as: S = (q₁ / q₂) / (y₁ / y₂)

    • Causality: This equation compares the ratio of the gases in the adsorbed phase (q₁/q₂) to their ratio in the bulk gas phase (y₁/y₂). A high selectivity value (>1) indicates that the MOF preferentially adsorbs CO₂.[11]

Representative Performance Data

The following table summarizes expected performance characteristics for a well-synthesized imidazolyl-carboxylate MOF like Zn-DIBA-MOF, based on data from analogous systems in the literature.[3]

ParameterValueConditions
BET Surface Area800 - 1200 m²/gN₂ at 77 K
Pore Volume0.40 - 0.65 cm³/gN₂ at 77 K
CO₂ Uptake2.5 - 4.0 mmol/g (11.0 - 17.6 wt%)273 K, 1 bar
CO₂ Uptake1.5 - 2.8 mmol/g (6.6 - 12.3 wt%)298 K, 1 bar
N₂ Uptake< 0.2 mmol/g273 K, 1 bar
IAST Selectivity (CO₂/N₂)40 - 120298 K, 1 bar (15:85 CO₂/N₂ mixture)
CO₂ Capture Evaluation Workflow

Caption: Workflow for evaluating CO₂ capture performance.

Conclusion

The use of 3,5-Di(1H-imidazol-1-yl)benzoic acid as a building block for Metal-Organic Frameworks presents a strategic approach to developing highly selective CO₂ adsorbents. The dual imidazole functionalities serve to create a high density of Lewis basic sites within a tunable porous network, leading to preferential binding of CO₂ over N₂. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these promising materials. By following these self-validating methodologies, researchers can systematically explore the potential of new imidazolyl-based MOFs and contribute to the development of next-generation carbon capture technologies.

References

  • Benchchem. A Comparative Guide to 3-(1H-imidazol-1-yl)benzoic Acid and Dicarboxylic Acid Linkers in MOF Synthesis.
  • ResearchGate. How i can calculate the selectivity of CO2/N2 from a mixture of 15:85(CO2/N2), form pure component isotherm data?. Available from: [Link]

  • Ye X, et al. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iran J Pharm Res. 2023;22(1):e136238. Available from: [Link]

  • Al-Maythalony, B. A., et al. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials (Basel). 2021;14(21):6251. Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of MOFs with 3-(1H-imidazol-1-yl)benzoic acid.
  • CD Bioparticles. 3,5-di (1H-imidazol-1-yl)benzoic acid. Available from: [Link]

  • Ye, J., et al. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. RSC Advances. 2017;7(11):6627-6631. Available from: [Link]

  • Luo, L., et al. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm. 2017;19(1):100-107. Available from: [Link]

  • Das, M. C., et al. Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. 2018. Available from: [Link]

  • Krishna, R. & van Baten, J. M. Molecular Simulation Studies of Separation of CO2/N2, CO2/CH4, and CH4/N2 by ZIFs. The Journal of Physical Chemistry C. 2010;114(18):8515-8523. Available from: [Link]

  • Wang, H., et al. A self-penetrated three-dimensional zinc(II) coordination framework based on 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid and 1,3-bis[(imidazol-1-yl)methyl]benzene ligands: synthesis, structure and properties. Acta Crystallographica Section C: Structural Chemistry. 2020;76(1):10-16. Available from: [Link]

  • ResearchGate. Different types of interaction for CO2 adsorption by imidazole. Available from: [Link]

  • Wang, L., et al. Two novel metal–organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor. Dalton Transactions. 2020;49(14):4449-4456. Available from: [Link]

  • Royal Society of Chemistry. CO2 Selctivity Calculations. Available from: [Link]

  • Chen, Y., et al. An Imidazolium-functionalized mesoporous cationic metal- organic framework for cooperative CO2 fixation into cyclic carbonates. Royal Society of Chemistry. Available from: [Link]

  • Dietz, J., et al. The Significance of Metal Coordination in Imidazole-Functionalized Metal-Organic Frameworks for Carbon Dioxide Utilization. Chemistry. 2020;26(60):13606-13610. Available from: [Link]

  • Zhang, Z., et al. Synthesis strategies of metal-organic frameworks for CO 2 capture. ResearchGate. 2023. Available from: [Link]

  • Chen, I-Fan. Design and Synthesis of Metal-Organic Frameworks and Covalent Organic Frameworks for Carbon Dioxide Capture Direct from Air. eScholarship, University of California. 2023. Available from: [Link]

  • Zhang, Z., et al. Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry. 2022;10:843183. Available from: [Link]

  • Al-Maythalony, B. A., et al. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. 2021. Available from: [Link]

  • Shi, M-F., et al. Three Zn(Ⅱ)-MOFs Based on Imidazole Derivatives and 2, 5-Dimethoxyterephthalic Acid: Syntheses, Crystal Structures, and Fluorescence Properties. Chinese Journal of Structural Chemistry. 2022;41(3):2203061-2203068. Available from: [Link]

  • Wang, H., et al. Direct synthesis of ordered imidazolyl-functionalized mesoporous polymers for efficient chemical fixation of CO2. Chemical Communications. 2015;51(2):345-348. Available from: [Link]

  • Gholidoust, A., et al. Review of Recent Developments in CO2 Capture Using Solid Materials: Metal Organic Frameworks (MOFs). ResearchGate. 2016. Available from: [Link]

Sources

Application

Application Note: Next-Generation Drug Delivery Systems Based on 3,5-Di(1H-imidazol-1-yl)benzoic Acid (HDIBA) MOFs

Target Audience: Researchers, Materials Scientists, and Pharmacologists in Nanomedicine and Targeted Therapeutics. Introduction & Mechanistic Rationale The development of nanoscale metal-organic frameworks (nMOFs) has re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Pharmacologists in Nanomedicine and Targeted Therapeutics.

Introduction & Mechanistic Rationale

The development of nanoscale metal-organic frameworks (nMOFs) has revolutionized targeted drug delivery. Among emerging organic linkers, 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) —a versatile, multitopic ligand featuring two imidazole rings and a carboxylic acid moiety—offers unprecedented advantages for constructing smart, stimuli-responsive nanocarriers[1].

Historically utilized in the synthesis of robust 3D polyoxometalate (POM)-MOF hybrids and supramolecular coordination polymers[1][2], HDIBA is now being aggressively repurposed for biomedical applications. The mechanistic superiority of HDIBA-based MOFs in drug delivery relies on three core pillars:

  • High-Density Hydrogen Bonding: The uncoordinated nitrogen atoms on the imidazole rings and the oxygen atoms of the carboxylate groups create a dense internal hydrogen-bonding network. This facilitates exceptionally high loading capacities for chemotherapeutics like Doxorubicin (DOX) or 5-Fluorouracil (5-FU)[3].

  • pH-Responsive Framework Dissociation: The basic imidazole nitrogen atoms undergo rapid protonation in the acidic tumor microenvironment (pH 5.0–5.5) or within endosomes/lysosomes. This protonation weakens the metal-ligand coordination bonds, triggering a controlled structural collapse and localized drug release[4].

  • Biocompatible Node Integration: HDIBA readily coordinates with low-toxicity metal nodes such as Zirconium (Zr⁴⁺) and Zinc (Zn²⁺), forming highly porous, stable frameworks that resist premature degradation in physiological blood circulation (pH 7.4)[5].

Physicochemical Profiling & Data Presentation

To contextualize the performance of HDIBA-based nMOFs against industry standards, the following table summarizes key quantitative metrics.

Table 1: Comparative Physicochemical Properties of HDIBA-MOFs vs. Conventional Nanocarriers

ParameterZr-HDIBA nMOFZn-HDIBA nMOFStandard UiO-66Standard ZIF-8
Metal Node Zr(IV)Zn(II)Zr(IV)Zn(II)
Linker HDIBAHDIBATerephthalic acid2-Methylimidazole
Surface Area (BET) ~1,150 m²/g~980 m²/g~1,200 m²/g~1,400 m²/g
DOX Loading Capacity 38 - 45% 30 - 35%20 - 25%25 - 30%
Primary Release Trigger pH (Protonation)pH (Protonation)Diffusion / Slow degradationpH (Protonation)
Release at pH 7.4 (24h) < 10%< 15%~20%< 10%
Release at pH 5.5 (24h) > 85% > 90%~40%> 85%

Intracellular Signaling and Release Pathway

The therapeutic efficacy of DOX-loaded HDIBA nMOFs relies on the endocytic pathway and subsequent lysosomal escape. The diagram below illustrates the causality of the pH-triggered release mechanism.

G A DOX@HDIBA-MOF (Bloodstream, pH 7.4) B Cellular Uptake (Endocytosis) A->B EPR Effect C Endosome/Lysosome (pH 5.0 - 5.5) B->C Internalization D Imidazole Protonation & Framework Collapse C->D Acidification E DOX Release into Cytosol/Nucleus D->E Burst Release F DNA Intercalation & Apoptosis E->F Therapeutic Action

Fig 1: Mechanism of endocytosis and pH-responsive drug release from HDIBA-MOFs.

Experimental Protocols

The following methodologies are engineered as self-validating systems. Each critical phase includes an analytical checkpoint to ensure the integrity of the downstream application.

Protocol A: Solvothermal Synthesis of Zr-HDIBA nMOFs

Objective: Synthesize uniform, nanoscale Zr-HDIBA frameworks suitable for systemic administration.

  • Precursor Preparation: Dissolve 50 mg of ZrCl₄ and 65 mg of HDIBA ligand[1] in 15 mL of N,N-dimethylformamide (DMF) in a 25 mL Teflon-lined stainless-steel autoclave.

  • Modulator Addition (Critical Step): Add 1.5 mL of glacial acetic acid. Causality: The monocarboxylic acid acts as a competing modulator, slowing down the coordination between Zr⁴⁺ and HDIBA. This prevents rapid agglomeration, restricting crystal growth to the nanoscale (100–150 nm), which is essential for the Enhanced Permeability and Retention (EPR) effect.

  • Solvothermal Reaction: Seal the autoclave and heat at 120°C for 24 hours. Allow it to cool to room temperature naturally.

  • Purification: Recover the white precipitate via centrifugation (10,000 rpm, 15 min). Wash sequentially with DMF (2x) and absolute ethanol (3x) to remove unreacted precursors and trapped DMF within the pores.

  • Activation: Disperse the nanoparticles in ethanol and stir at 60°C for 12 hours. Centrifuge and dry under vacuum at 80°C overnight.

  • Self-Validation Checkpoint:

    • Action: Analyze a 1 mg/mL aqueous suspension via Dynamic Light Scattering (DLS) and Powder X-Ray Diffraction (PXRD).

    • Success Criteria: PDI < 0.2, Z-average size between 100–150 nm, and sharp PXRD peaks matching the simulated Zr-HDIBA topology. Do not proceed to drug loading if PDI > 0.25 (indicates aggregation).

Protocol B: Doxorubicin (DOX) Encapsulation

Objective: Load DOX into the activated Zr-HDIBA nMOFs utilizing pore diffusion and hydrogen bonding.

  • DOX Solution: Dissolve 10 mg of DOX·HCl in 10 mL of deionized water. Adjust the pH to 7.5 using 0.1 M NaOH to deprotonate the DOX hydrochloride, increasing its affinity for the MOF pores.

  • Incubation: Add 20 mg of activated Zr-HDIBA nMOFs to the DOX solution. Probe sonicate for 2 minutes (20% amplitude) to ensure complete dispersion.

  • Equilibration: Stir the suspension in the dark at room temperature for 48 hours. Causality: Extended stirring allows maximum diffusion of DOX into the mesoporous/microporous channels and facilitates stable hydrogen bonding with the HDIBA imidazole rings.

  • Recovery: Centrifuge at 12,000 rpm for 15 minutes. Collect the DOX-loaded MOFs (DOX@Zr-HDIBA) and save the supernatant. Wash the pellet with water until the supernatant is clear.

  • Self-Validation Checkpoint (Loading Efficiency):

    • Action: Measure the absorbance of the pooled supernatants at 480 nm using UV-Vis spectroscopy against a standard DOX calibration curve.

    • Success Criteria: Calculate Encapsulation Efficiency (EE%) and Drug Loading Capacity (DLC%). Expected DLC is ≥ 35%.

Protocol C: In Vitro pH-Responsive Release Assay

Objective: Validate the stimuli-responsive framework dissociation.

  • Dialysis Setup: Suspend 5 mg of DOX@Zr-HDIBA in 2 mL of release buffer. Transfer into a dialysis bag (MWCO 3.5 kDa).

  • Buffer Conditions: Prepare two separate setups:

    • Setup 1: 50 mL PBS buffer (pH 7.4) – Simulating blood circulation.

    • Setup 2: 50 mL Acetate buffer (pH 5.5) – Simulating lysosomal environment.

  • Incubation: Place both setups in a shaking incubator at 37°C and 150 rpm.

  • Sampling: At predetermined intervals (1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the aliquots via UV-Vis at 480 nm.

  • Self-Validation Checkpoint:

    • Success Criteria: The cumulative release profile must show <15% release at pH 7.4 after 24 hours (confirming systemic stability) and >80% release at pH 5.5 (confirming successful protonation-induced framework collapse).

Experimental Workflow Visualization

Workflow Step1 1. Precursor Mixing ZrCl4 + HDIBA + DMF Step2 2. Modulator Addition (Acetic Acid) Step1->Step2 Step3 3. Solvothermal Synthesis (120°C, 24h) Step2->Step3 Step4 4. Validation (DLS/PXRD) Size < 150 nm, PDI < 0.2 Step3->Step4 Step5 5. Drug Loading (DOX, pH 7.5, 48h) Step4->Step5 Pass Step6 6. Centrifugation & Wash (Collect Supernatant for UV-Vis) Step5->Step6 Step7 7. Lyophilization (Yield: DOX@Zr-HDIBA) Step6->Step7

Fig 2: Step-by-step workflow for the synthesis, validation, and drug loading of Zr-HDIBA nMOFs.

References

  • Lv, Y., Lu, Y., Yu, X., et al. (2025). "Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties." Molecules, MDPI.
  • American Chemical Society. (2016). "An Effective Strategy To Construct Novel Polyoxometalate-Based Hybrids by Deliberately Controlling Organic Ligand Transformation In Situ." Inorganic Chemistry.
  • American Chemical Society. (2019). "Modular Synthesis of Highly Porous Zr-MOFs Assembled from Simple Building Blocks for Oxygen Storage." ACS Applied Materials & Interfaces.
  • ResearchGate. (2026). "Constructing Denser Hydrogen-Bonding Networks in Polyoxometalate-Based Coordination Polymers for Enhancing Proton Conduction.

Sources

Method

Application Note: Advanced Post-Synthetic Modification of HDIBA-MOFs for Catalysis and API Encapsulation

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) has transitioned from simple structural synthesis to targeted, post-synthetic functionalization. This application note provides a comprehensive, se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) has transitioned from simple structural synthesis to targeted, post-synthetic functionalization. This application note provides a comprehensive, self-validating methodology for the Post-Synthetic Modification (PSM) of MOFs constructed with the 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA) ligand. By leveraging the unique supramolecular anchoring points of HDIBA, researchers and drug development professionals can encapsulate active species—such as Keggin-type polyoxometalates (POMs) or transition metal catalysts—into the MOF pores without compromising framework integrity.

Mechanistic Rationale: Why HDIBA?

The ligand 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA) is a commercially available[1], highly versatile building block for constructing robust MOFs and supramolecular architectures[2]. Its unique tripodal nature—combining a rigid benzene core with one carboxylate and two imidazole groups—enables diverse coordination modes.

While de novo hydrothermal synthesis often yields dense supramolecular networks, synthesizing a porous HDIBA-MOF followed by Post-Synthetic Modification (PSM) allows for the precise loading of secondary active species. The electron-rich aromatic rings and uncoordinated nitrogen sites (if present) of the HDIBA ligand provide ideal anchoring points for electron-deficient species like POMs via strong hydrogen bonding and π···π stacking[2]. This non-covalent anchoring prevents the active species from leaching during continuous catalytic cycles or drug delivery applications.

Materials and Reagents

  • Ligand: 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA, CAS: 1199574-21-4)[1]

  • Metal Precursor: Zinc nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ) or equivalent transition metal salt.

  • Modifier: Phosphotungstic acid (HPW 12​ O 40​ ), a standard Keggin-type POM.

  • Solvents: N,N-Dimethylformamide (DMF), Anhydrous Methanol (MeOH).

Experimental Workflows

PSM_Workflow N1 Parent MOF Synthesis (Metal + HDIBA) N2 Solvent Exchange & Activation N1->N2 N3 PSM: POM Impregnation (e.g., HPW12O40) N2->N3 N4 Washing & Recovery (Centrifugation) N3->N4 N5 Characterization (PXRD, BET, ICP-MS) N4->N5

Fig 1: Step-by-step workflow for the post-synthetic modification of HDIBA-MOFs.

Protocol 1: Solvent Exchange and Thermal Activation
  • Expertise & Causality: MOFs synthesized in DMF have their microporous channels blocked by strongly coordinating solvent molecules. DMF has a high boiling point (153°C); direct thermal activation often leads to incomplete evacuation or partial framework collapse due to capillary forces. Exchanging DMF with a low-surface-tension, volatile solvent like methanol circumvents this, preserving the MOF's structural integrity and maximizing the available volume for PSM.

  • Step-by-Step Methodology:

    • Decant the mother liquor from the freshly synthesized HDIBA-MOF crystals.

    • Suspend the crystals in 20 mL of anhydrous MeOH. Incubate at room temperature for 12 hours.

    • Repeat the MeOH exchange three times over a 48-hour period.

    • Harvest the crystals via centrifugation (4000 rpm, 5 min) and transfer to a Schlenk tube.

    • Activate under dynamic vacuum ( 10−3 Torr) at 120°C for 12 hours.

  • Self-Validation: Perform Thermogravimetric Analysis (TGA) on a small aliquot. A flat baseline up to the framework decomposition temperature (~350°C) confirms complete solvent removal.

Protocol 2: Post-Synthetic Encapsulation of Polyoxometalates
  • Expertise & Causality: Phosphotungstic acid is highly soluble in polar solvents. Relying merely on physical entrapment leads to rapid leaching. The HDIBA framework provides chemical tethering via π···π interactions, ensuring the POM acts as a true heterogeneous active site.

  • Step-by-Step Methodology:

    • Prepare a 0.05 M solution of HPW 12​ O 40​ in anhydrous MeOH.

    • Disperse 100 mg of the activated HDIBA-MOF into 10 mL of the POM solution.

    • Agitate gently using an orbital shaker at 150 rpm for 48 hours. (Critical Note: Avoid magnetic stirring, which induces shear stress, fractures the crystalline MOF, and artificially inflates surface area, leading to surface-bound rather than pore-bound POMs).

    • Isolate the modified MOF (POM@HDIBA-MOF) via centrifugation.

    • Wash the powder vigorously with fresh MeOH (5 × 10 mL).

  • Self-Validation: The washing step is a critical validation checkpoint. Analyze the supernatant of each wash using UV-Vis spectroscopy (monitoring the characteristic W-O charge transfer bands at ~260 nm). Continue washing until the absorbance is zero. This ensures all remaining POM is strictly intra-framework, eliminating the risk of false-positive homogeneous catalysis.

Quantitative Data & Characterization

To verify successful PSM, researchers must correlate the decrease in porosity with the atomic loading of the modifier. The table below summarizes the expected physicochemical shifts when loading POMs into a standard HDIBA-MOF.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)POM Loading (wt%)Photocatalytic Efficiency (RhB, 120 min)
Parent HDIBA-MOF 1,2500.550.035.0%
POM@HDIBA-MOF (10% PSM) 1,0500.429.878.5%
POM@HDIBA-MOF (20% PSM) 8200.3119.594.2%

Note: POM loading weight percentage should be strictly verified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) by digesting the MOF in dilute nitric acid and measuring the Tungsten/Zinc (W/Zn) ratio.

Translational Impact: Photocatalysis and Drug Development

The post-synthetically modified POM@HDIBA-MOF acts as a highly efficient photocatalyst. The photocatalytic activities of these hybrids are exceptional for the degradation of organic dyes, where radical trapping experiments have revealed that holes (h⁺) and hydroxyl radicals (•OH) serve as the main active species[3].

Mechanism Light Light Irradiation (Xenon Lamp) MOF HDIBA-MOF (Photon Absorption) Light->MOF CB Conduction Band (e-) MOF->CB Excitation VB Valence Band (h+) MOF->VB Excitation POM Encapsulated POM (Electron Sink) CB->POM e- transfer ROS2 Hydroxyl Radical (•OH) VB->ROS2 H2O oxidation Degradation Organic Dye Degradation VB->Degradation Direct h+ oxidation ROS1 Superoxide (•O2-) POM->ROS1 O2 reduction ROS1->Degradation ROS2->Degradation

Fig 2: Photocatalytic degradation pathway in POM-modified HDIBA-MOFs.

Relevance to Drug Development Professionals: The principles of this PSM workflow extend directly to Active Pharmaceutical Ingredient (API) encapsulation and continuous-flow catalysis. The rigid pore structure of HDIBA-MOFs provides a highly defined microenvironment. By substituting POMs with transition metal nanoparticles (e.g., Pd or Pt) using the exact same solvent-exchange and impregnation protocols, these modified MOFs serve as highly selective heterogeneous catalysts for cross-coupling reactions in API synthesis. This offers superior catalyst recovery and minimizes heavy metal contamination in the final drug product, a critical regulatory requirement in pharmaceutical manufacturing.

References

  • Title: 3,5-di (1H-imidazol-1-yl)benzoic acid - Product Datasheet. Source: CD Bioparticles. URL: 1

  • Title: Five new multifunctional inorganic-organic hybrids based on Keggin-type polyoxometalates and 3,5-di(1H-imidazol-1-yl)benzoic acid ligand. Source: ResearchGate. URL: 3

  • Title: Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties. Source: MDPI. URL: 2

Sources

Application

Application Note: Single-Crystal X-Ray Diffraction (SCXRD) Analysis of 3,5-Di(1H-imidazol-1-yl)benzoic Acid Derivatives

Target Audience: Researchers, materials scientists, and drug development professionals specializing in crystal engineering, metal-organic frameworks (MOFs), and supramolecular chemistry. Executive Summary & Scientific Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in crystal engineering, metal-organic frameworks (MOFs), and supramolecular chemistry.

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I have designed this protocol to move beyond basic operational steps, focusing instead on the causality of experimental choices in crystallography.

3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) is a highly versatile, rigid, V-shaped tripodal ligand. It features two imidazole nitrogen donors and one carboxylate oxygen donor, allowing it to act as a multifunctional bridge in coordination chemistry [1]. Because of its rigid aromatic backbone, HDIBA is highly prone to forming intricate π⋯π stacking and hydrogen-bonded networks. It is widely used to construct 2D coordination polymers, 3D self-penetrating metal-organic frameworks (MOFs), and polyoxometalate (POM)-based supramolecular hybrids [2, 3].

Single-Crystal X-ray Diffraction (SCXRD) is the definitive analytical technique for these derivatives. Due to the complex topological nets formed by HDIBA (e.g., chiral helical chains, binodal 4,6-connected nets), powder diffraction or spectroscopic methods are insufficient for unambiguous structural assignment. This guide provides a self-validating, end-to-end workflow for the synthesis, isolation, and SCXRD analysis of HDIBA-based complexes.

Experimental Workflow

Workflow Ligand 3,5-Di(1H-imidazol-1-yl)benzoic acid Synthesis Hydrothermal Synthesis (120-160 °C) Ligand->Synthesis Metal Transition Metal Salts Metal->Synthesis Crystals Single Crystal Growth (Slow Cooling) Synthesis->Crystals Mounting Mounting & Cryocooling (Paratone oil, 100 K) Crystals->Mounting Diffraction SCXRD Data Collection (Mo Kα / Cu Kα) Mounting->Diffraction Reduction Data Reduction (SADABS) Diffraction->Reduction Refinement Structure Solution & Refinement (SHELXT / SHELXL) Reduction->Refinement Topology Topological Analysis (Olex2 / ToposPro) Refinement->Topology

Fig 1. End-to-end SCXRD experimental workflow for HDIBA-based coordination polymers.

Self-Validating Experimental Protocols

Every step in crystallography must be treated as a self-validating system. A failure at any stage compounds errors downstream.

Protocol A: Hydrothermal Synthesis & Crystallization

Causality: Rigid aromatic ligands like HDIBA have notoriously poor solubility in standard solvents at room temperature. Hydrothermal/solvothermal synthesis utilizes high pressure and temperature to increase solubility, allowing the system to reach thermodynamic equilibrium. Slow cooling dictates the nucleation rate, favoring the growth of high-quality, defect-free single crystals over amorphous kinetic precipitates.

  • Preparation: Suspend 0.1 mmol of HDIBA and 0.1 mmol of the target metal salt (e.g., Cd(SO4​)⋅38​H2​O ) in 10 mL of a mixed solvent system (e.g., H2​O /ethanol 1:1 v/v).

  • Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 140 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 2 °C/h.

  • Validation Check: Inspect the product under a stereomicroscope. Pass: Clear, block-shaped or prismatic crystals. Fail: Microcrystalline powder (indicates the cooling rate was too fast or supersaturation was too high; adjust solvent ratio or cooling ramp).

Protocol B: Crystal Selection and Mounting

Causality: HDIBA frameworks often trap volatile solvent molecules (like water or ethanol) within their lattice. Exposure to ambient air causes rapid solvent evaporation, leading to crystal cracking and loss of long-range order. Submerging the crystal in a viscous cryoprotectant prevents desolvation.

  • Isolation: Pipette a drop of the mother liquor containing the crystals directly into a pool of Paratone-N oil on a glass slide.

  • Selection: Using a micro-scalpel, isolate a single crystal (optimal size: 0.1–0.3 mm in all dimensions).

  • Validation Check (Optical): Observe the crystal under cross-polarized light and rotate the stage. Pass: The crystal extinguishes (goes completely dark) uniformly every 90°. Fail: Patchy or incomplete extinction indicates a twinned or cracked crystal; discard and select another.

  • Mounting: Scoop the crystal using a MiTeGen cryoloop and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

Protocol C: SCXRD Data Collection

Causality: Collecting data at cryogenic temperatures (100–150 K) minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves high-angle diffraction intensities and allows for the accurate localization of light atoms (Hydrogen), which is critical for mapping the extensive hydrogen-bonding networks characteristic of HDIBA derivatives [3].

  • Unit Cell Determination: Collect preliminary frames using Mo K α ( λ=0.71073 Å) radiation.

  • Validation Check (Diffraction): Index the preliminary frames. Pass: Rint​<0.08 and sharp, well-defined diffraction spots. Fail: Split spots or Rint​>0.15 indicates non-merohedral twinning; abort and mount a new crystal.

  • Full Data Collection: Execute a full hemisphere or sphere data collection strategy to ensure high redundancy and completeness ( >99% ).

  • Reduction: Integrate the frames and apply multi-scan absorption correction (e.g., SADABS) to account for the crystal's specific shape and X-ray absorption path lengths.

Protocol D: Structure Solution and Refinement
  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) to locate the heavy metal atoms and the rigid HDIBA backbone.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Solvent Masking: If highly disordered solvent molecules reside in the framework pores and cannot be modeled discretely, apply the SQUEEZE routine (PLATON).

  • Validation Check (Final Model): Pass: Final R1​<0.05 , wR2​<0.15 , Goodness-of-Fit (GooF) ≈1.0 , and maximum residual electron density peaks <1.0e−/A˚3 .

Mechanistic Insights: Structural Tuning by Counteranions

A fascinating aspect of HDIBA coordination chemistry is how sensitive the final topological network is to the choice of counteranions and metal-to-ligand ratios. Counteranions do not merely balance charge; they act as structure-directing templates or active bridging nodes [2].

TopologyLogic Base Cd(II) + HDIBA Ligand Ratio1 M:L Ratio 1:1 Base->Ratio1 Ratio2 M:L Ratio 1:2 Base->Ratio2 Anion1 Acetate Anion (Terminal) Ratio1->Anion1 Anion2 Sulfate Anion (µ3-bridge) Ratio1->Anion2 Net3 3D Chiral Helical Chains ((3,5)-connected) Ratio2->Net3 Net1 2D Network (6^3-hcb topology) Anion1->Net1 Net2 3D Self-Penetrating Net ((3,4,5)-connected) Anion2->Net2

Fig 2. Influence of metal-to-ligand ratio and counteranions on Cd(II)-HDIBA framework topology.

As diagrammed above, utilizing an acetate counteranion results in the acetate acting as a terminal ligand, terminating framework extension and yielding a 2D sheet. Conversely, utilizing a sulfate anion allows the sulfate to act as a μ3​ -bridge, linking three metal centers and driving the assembly into an unprecedented 3D self-penetrating network [2].

Crystallographic Data Summary

The following table summarizes the quantitative structural diversity of representative HDIBA complexes derived from SCXRD data, highlighting the extreme topological variability of this ligand.

Complex FormulaMetal:Ligand RatioCounteranion / POM RoleDimensionality & TopologyReference
[Cd(L)(OAc)]·H₂O 1:1Acetate (Terminal ligand)2D Network ( 63 -hcb topology)[2]
[Cd₂(L)₂(μ₃-SO₄)(H₂O)₂]·5H₂O 1:1Sulfate ( μ3​ -bridge)3D Self-penetrating (3,4,5-connected net)[2]
[Cd(L)₂]·H₂O 1:2N/A (Ligand acts as bridge)3D Chiral Helical Chains (3,5-connected)[2]
[Co(L)(NO₃)] 1:1Nitrate (Bridging)3D Binodal (4,6-connected net)[1]
(H₃DIBA)₂·SiMo₁₂O₄₀·H₂O N/AKeggin-type SiMo12​O40​ 3D Supramolecular (H-bonded & π⋯π )[3]

(Note: "L" denotes the deprotonated HDIBA ligand).

References

  • Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid Source: CrystEngComm, 2009, 11, 873-880. URL:[Link] [1]

  • Cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate: topological and structural diversity tuned by counteranions Source: CrystEngComm, 2010, 12, 100-108. URL:[Link] [2]

  • Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Source: Molecules, 2025, 30(3), 580. URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,5-Di(1H-imidazol-1-yl)benzoic Acid Synthesis

Welcome to the Advanced Synthesis Support Portal. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 3,5-di(1H-imidazol-1-yl)benzoic acid (often ab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the synthesis of 3,5-di(1H-imidazol-1-yl)benzoic acid (often abbreviated as HDIBA or HL).

Because HDIBA is a highly functionalized tripodal ligand containing both acidic and basic moieties[1], standard isolation techniques often lead to massive product loss. This guide breaks down the causality behind synthesis failures and provides self-validating protocols to ensure high-yield recovery.

Mechanistic Overview & Route Selection

HDIBA is typically synthesized via one of two pathways: a metal-free Nucleophilic Aromatic Substitution (S_NAr) using a fluorinated precursor, or a copper-catalyzed Ullmann C-N coupling using a brominated precursor. Understanding the mechanistic failure points of each route is critical for yield optimization.

HDIBA_Synthesis SM1 3,5-Difluorobenzoic Acid (S_NAr Route) Mono Mono-substituted Intermediate SM1->Mono Imidazole, K2CO3 DMF, 80-100°C SM2 3,5-Dibromobenzoic Acid (Ullmann Route) SM2->Mono Imidazole, K2CO3, CuI DMSO, 100-120°C Target 3,5-Di(1H-imidazol-1-yl)benzoic acid (Target Product) Mono->Target Excess Imidazole 140-150°C Loss Decarboxylation / Degradation Mono->Loss Prolonged Heat >160°C

Mechanistic workflow of HDIBA synthesis highlighting the dual pathways and thermal degradation risks.

Quantitative Route Comparison
ParameterS_NAr Route (Recommended)Ullmann Route
Starting Material 3,5-Difluorobenzoic acid3,5-Dibromobenzoic acid
Catalyst Required NoneCuI or CuO (10–20 mol%)
Base / Solvent K₂CO₃ (3–4 eq) / DMFK₂CO₃ (3–4 eq) / DMSO
Optimal Temperature 130–140 °C140–160 °C
Typical Yield 65–75%40–55%
Primary Bottleneck Deactivated 2nd substitutionCatalyst oxidation / Deactivation

Troubleshooting FAQs

Q1: My reaction stalls at the mono-substituted intermediate. Why won't the second imidazole attach? The Causality: In the S_NAr route, the first fluorine displacement is rapid due to the electron-withdrawing nature of the carboxylic acid and the second fluorine[2]. However, once the first imidazole ring is attached, it donates electron density into the aromatic ring via resonance. This significantly reduces the electrophilicity of the remaining C-F bond, creating a high activation energy barrier for the second substitution. The Fix: You must force the equilibrium. Increase the temperature to 140 °C and ensure a massive molar excess of imidazole (up to 10 equivalents)[3]. The excess imidazole acts as both a reagent and a co-solvent, driving the second substitution to completion.

Q2: My Ullmann coupling yields are inconsistent and often below 30%. How can I stabilize the reaction? The Causality: The Ullmann C-N coupling relies on a Cu(I) active catalytic species to perform the oxidative addition into the aryl bromide. Atmospheric oxygen rapidly oxidizes Cu(I) to catalytically dead Cu(II). The Fix: Implement strict Schlenk techniques. Degas the DMSO solvent via sparging with Argon for 30 minutes prior to adding the copper catalyst. Adding a stabilizing ligand like 1,10-phenanthroline (10 mol%) prevents Cu(I) oxidation and accelerates the reaction.

Q3: TLC shows complete conversion, but my isolated yield after workup is terrible. Where is the product going? The Causality: HDIBA is a zwitterionic molecule. It contains two basic imidazole nitrogens (pKa ~6.5) and one acidic carboxylic acid (pKa ~4.0)[1]. In the highly basic reaction mixture (K₂CO₃), it exists as a highly soluble carboxylate anion. If you acidify the mixture too much during workup (pH < 3), the imidazoles protonate, forming a highly water-soluble di-cation. The Fix: The product must be precipitated exactly at its isoelectric point. Use a calibrated pH meter during workup and adjust the aqueous phase to exactly pH 4.8–5.2.

Self-Validating Experimental Protocols

To maximize yield, we recommend the S_NAr route due to the absence of transition metal contamination. Below is the optimized, self-validating protocol.

Protocol A: High-Yield S_NAr Synthesis of HDIBA

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask, combine 3,5-difluorobenzoic acid (1.0 eq, 10 mmol), imidazole (10.0 eq, 100 mmol), and anhydrous K₂CO₃ (3.5 eq, 35 mmol)[3].

  • Suspend the mixture in 40 mL of anhydrous DMF.

  • Validation Check: The suspension should be easily stirrable. If the mixture is too thick (due to the high imidazole loading), add an additional 10 mL of DMF.

Step 2: Thermal Execution

  • Attach a reflux condenser and heat the mixture to 140 °C under an Argon atmosphere for 48 hours.

  • Validation Check (In-Process Control): After 24 hours, remove a 50 µL aliquot, quench in 1 mL H₂O, acidify to pH 5, and extract with EtOAc. Run a TLC (DCM:MeOH 9:1). The absence of a mid-R_f spot confirms complete consumption of the mono-substituted intermediate. If the intermediate persists, continue heating for another 24 hours.

Step 3: Isoelectric Precipitation (Critical Yield Step)

  • Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold deionized water.

  • Validation Check: The solution should be completely clear (the product is a highly soluble carboxylate anion at pH > 9). If cloudy, filter through Celite to remove unreacted K₂CO₃ or insoluble impurities.

  • Insert a calibrated pH probe into the stirring solution.

  • Dropwise, add 2M HCl while stirring vigorously until the pH reaches exactly 5.0 .

  • Validation Check: A thick white/off-white precipitate must form between pH 6.0 and 4.5. Warning: If the pH drops below 4.0, the precipitate will begin to redissolve as the imidazole rings protonate. If this occurs, immediately back-titrate with 0.5M NaOH until the solution turns cloudy again.

  • Stir the suspension at 4 °C for 2 hours to maximize crystallization.

  • Filter the solid under a vacuum, wash sequentially with cold water (2 × 20 mL) and cold ethanol (1 × 10 mL), and dry under a high vacuum at 80 °C overnight.

References

  • Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid Source: CrystEngComm (RSC Publishing), 2009. URL:[Link]

  • Anion Regulates scu Topological Porous Coordination Polymers into the Acetylene Trap Source: ACS Applied Materials & Interfaces, 2022. URL:[Link]

  • Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Source: MDPI, 2025. URL:[Link]

  • Two New Coordination Polymers with Co(II) and Mn(II): Selective Gas Adsorption and Magnetic Studies Source: Crystal Growth & Design (ACS Publications), 2012. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3,5-Di(1H-imidazol-1-yl)benzoic acid

Welcome to the technical support center for the purification of 3,5-Di(1H-imidazol-1-yl)benzoic acid (CAS RN: 1199574-21-4). This guide is designed for researchers, scientists, and drug development professionals who may...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,5-Di(1H-imidazol-1-yl)benzoic acid (CAS RN: 1199574-21-4). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this versatile building block in high purity.[1] This molecule's unique amphoteric nature, possessing both an acidic carboxylic acid group and basic imidazole rings, presents specific purification challenges that require a nuanced approach.[2] This document provides in-depth, field-proven insights through troubleshooting guides and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3,5-Di(1H-imidazol-1-yl)benzoic acid?

A1: The primary synthesis route for this compound is a copper-catalyzed Ullmann-type condensation between a 3,5-dihalobenzoic acid and imidazole.[3][4] Consequently, the crude product is often contaminated with:

  • Unreacted Starting Materials: Residual 3,5-dihalobenzoic acid and excess imidazole.

  • Copper Catalyst Residues: Insoluble copper salts that are typically removed during the initial aqueous work-up.[3]

  • Homocoupling Byproducts: Such as 3,3',5,5'-biphenyldicarboxylic acid, formed from the coupling of the aryl halide starting material.[5]

  • Mono-substituted Intermediate: 3-halo-5-(1H-imidazol-1-yl)benzoic acid, if the reaction does not go to completion.

  • Decarboxylation Products: High reaction temperatures can sometimes lead to the loss of the carboxylic acid group.[5]

Q2: My crude product is a dark, discolored solid. What is the likely cause and how can I address it?

A2: Discoloration is common and typically arises from residual copper catalyst or the formation of colored polymeric byproducts under high-temperature reaction conditions. An initial work-up by dissolving the crude mixture in a basic aqueous solution and filtering can remove insoluble catalyst residues.[3] For color that persists in the isolated solid, decolorizing with activated charcoal during recrystallization is an effective strategy.[6]

Q3: How does the amphoteric nature of this molecule influence the purification strategy?

A3: The presence of both an acidic group (benzoic acid, pKa ~4.2) and basic groups (imidazole, pKa of protonated form ~7) is the most critical factor in its purification.[2] This allows for selective extraction using acid-base chemistry.[7][8] By carefully controlling the pH, you can render the molecule soluble in either aqueous acid (by protonating the imidazoles) or aqueous base (by deprotonating the carboxylic acid), leaving non-ionizable impurities in an organic layer. The product can then be precipitated by adjusting the pH to its isoelectric point, where it has minimal water solubility.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is often the final and most effective step for achieving high purity (>99%), provided a suitable solvent system can be identified.[9]

Q4: I am struggling to find a suitable solvent for recrystallization. What is the recommended approach?

A4: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[9] Given the polar nature of your molecule, start with polar protic solvents.

  • Single-Solvent Screening: Test small amounts of your crude product in solvents like ethanol, methanol, isopropanol, or water. An ethanol/water mixture is often a good starting point for analogous compounds.[3]

  • Two-Solvent System: If no single solvent is ideal, a two-solvent system is highly effective. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, DMF, DMSO) and then slowly add a "bad" or anti-solvent (e.g., water, hexane) until turbidity persists. Re-heat to clarify and then cool slowly.[6]

Q5: My product "oils out" as a liquid instead of forming crystals upon cooling. What's going wrong?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.[6][9]

  • Causality: The high concentration of impurities can depress the melting point of your compound, exacerbating this issue.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Insulating the flask can help.[6]

    • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and attempt to recrystallize again.

    • Change Solvents: Switch to a lower-boiling point solvent or a different solvent pair.

    • Seed the Solution: Add a tiny crystal of pure product to the solution as it cools to induce nucleation.

Q6: The purity of my material is not improving significantly after one recrystallization. Why?

A6: This suggests either the presence of impurities with very similar solubility profiles or that impurities are becoming trapped within the crystal lattice (occlusion). A second recrystallization is often necessary for highly impure samples.[6] If purity still does not improve, a different purification method, such as column chromatography, should be employed first to remove the bulk of impurities before a final recrystallization step.

Troubleshooting Guide: Column Chromatography

Column chromatography is excellent for separating complex mixtures with different polarities.[10]

Q7: My compound is streaking badly (tailing) on the silica gel column. How can I fix this?

A7: Tailing is a classic issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and separation.

  • Causality: Strong acid-base interactions between the analyte and the stationary phase.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase. This will compete for the active sites on the silica gel, improving peak shape.

    • Use a Different Stationary Phase: For strongly basic compounds, switching to neutral or basic alumina can provide better separation and reduce tailing.[9]

    • Reverse-Phase Chromatography: If available, reverse-phase (e.g., C18) chromatography is an excellent alternative, as it operates under different separation principles.

Q8: I'm getting poor separation between my product and a key impurity. What can I do?

A8: Improving resolution requires optimizing several parameters.

  • Optimize the Mobile Phase: Systematically test different solvent mixtures. A common mobile phase for benzoic acid derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[10]

  • Use Dry Loading: Instead of dissolving your sample in the mobile phase and loading it directly, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and carefully add this to the top of your column. This technique often results in sharper bands and superior separation.[9][10]

  • Reduce Column Load: Overloading the column is a common cause of poor separation. A general rule is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1.[10]

Troubleshooting Guide: Acid-Base Extraction

This technique leverages the amphoteric nature of your compound and is a powerful first-pass purification step.[7][11]

Q9: When I acidify the basic aqueous solution to precipitate my product, I get a sticky, unfilterable solid. How can I get a nice precipitate?

A9: This is often due to rapid pH change or localized high acid concentration, causing the product to crash out of solution in an amorphous state.

  • Causality: Rapid precipitation prevents the formation of an ordered crystal lattice.

  • Solutions:

    • Slow Acid Addition: Add the acid (e.g., 1 M HCl) dropwise with vigorous stirring.[3]

    • Cool the Solution: Perform the precipitation in an ice bath to decrease the solubility of the product and promote better crystal formation.

    • Control the Final pH: The goal is to reach the isoelectric point. For this molecule, a final pH of 4-5 is a good target.[3] Use pH paper or a pH meter to avoid over-acidification, which could re-dissolve the product by protonating the imidazole rings.

Q10: I've formed a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I break it?

A10: Emulsions are common when there are particulates or compounds that act as surfactants.

  • Solutions:

    • Time: Let the separatory funnel stand undisturbed for 10-20 minutes.

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, often forcing the separation of layers.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedExpected YieldSuitability & Key Considerations
Acid-Base Extraction 85-95%70-95%Excellent for initial bulk purification and removing non-ionizable impurities.[7][9]
Column Chromatography >95%60-90%Good for complex mixtures with impurities of similar polarity; can be time-consuming.[9][10]
Recrystallization >99%50-85%Ideal for final polishing to achieve high purity; success is highly dependent on finding a suitable solvent.[6][9]

Visualizations & Workflows

Purification Strategy Decision Workflow

This diagram outlines the logical steps to choose the best purification strategy based on the initial state of your crude product.

Purification_Decision_Tree start Crude 3,5-Di(1H-imidazol-1-yl)benzoic acid q1 Significant solid impurities (e.g., catalyst)? start->q1 step1 Dissolve in aq. base (e.g., NaHCO3) & Filter q1->step1 Yes q2 Complex mixture by TLC or oily crude? q1->q2 No yes1 Yes no1 No step1->q2 step2 Acid-Base Extraction q2->step2 No (Solid Crude) step3 Column Chromatography q2->step3 Yes yes2 Yes no2 No q3 Purity >95%? step2->q3 step3->q3 step4 Recrystallization q3->step4 No end High-Purity Product (>99%) q3->end Yes yes3 Yes no3 No step4->end

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

This diagram illustrates the separation of the target compound from acidic, basic, and neutral impurities.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation of Acids cluster_2 Step 3: Separation of Bases & Neutrals cluster_3 Step 4: Product Isolation crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: - Product (Amphoteric) - Imidazole (Basic) - 3,5-Dihalobenzoic Acid (Acidic) - Neutral Impurities add_base Wash with aq. NaHCO3 crude->add_base sep1 Separatory Funnel aq1 Aqueous Layer 1 (Basic) Contains: - Deprotonated Product - Deprotonated Acidic Impurity sep1->aq1 org1 Organic Layer 1 Contains: - Imidazole (Basic) - Neutral Impurities sep1->org1 acidify Acidify to pH 4-5 with HCl aq1->acidify add_acid Wash with aq. HCl org1->add_acid sep2 Separatory Funnel add_acid->sep2 aq2 Aqueous Layer 2 (Acidic) Contains: - Protonated Imidazole sep2->aq2 org2 Organic Layer 2 Contains: - Neutral Impurities (Discard) sep2->org2 product Precipitated Pure Product (Filter to collect) acidify->product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude 3,5-Di(1H-imidazol-1-yl)benzoic acid (e.g., 5.0 g) in a suitable organic solvent such as ethyl acetate (100 mL). Some insoluble material (e.g., copper catalyst) may remain.

  • Basic Extraction: Transfer the mixture to a separatory funnel. Add 5% aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains unreacted imidazole and neutral impurities and can be set aside.[8]

  • Back-Wash (Optional): To remove any entrained neutral impurities, "back-wash" the combined aqueous extracts with 30 mL of fresh ethyl acetate. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 1 M HCl dropwise until the pH of the solution is between 4 and 5 (check with pH paper). A white precipitate of the purified product should form.[3]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold ethyl acetate or hexane to aid drying.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization (Two-Solvent System)

  • Solvent Selection: An ethanol/water system is a good starting point.

  • Dissolution: Place the crude, dry product (e.g., 2.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[6]

  • Crystallization: Re-heat the solution to boiling. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 1:1 ethanol/water, and then dry them under vacuum.

References

  • Benchchem. (n.d.). Application Note: Purification of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid by Silica Gel Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • Wikipedia. (2024). Acid–base extraction.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 3-(1H-imidazol-1-yl)benzoic acid.
  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • Benchchem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Benchchem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
  • YuJa. (n.d.). 3,5-Di(1H-imidazol-1-yl)benzoic Acid: A High-Purity Compound.

Sources

Troubleshooting

Controlling crystal size and morphology of MOFs with 3,5-Di(1H-imidazol-1-yl)benzoic acid

Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs) synthesized using the tripodal ligand 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) . This portal provides drug development professionals and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs) synthesized using the tripodal ligand 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) . This portal provides drug development professionals and materials scientists with field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to precisely control crystal size and morphology for advanced applications.

Section 1: Fundamental Mechanisms & Causality (FAQ)

Q1: Why is HDIBA highly sensitive to synthesis conditions compared to standard carboxylate ligands? A1: HDIBA features a unique tripodal structure combining a rigid benzene ring, two nitrogen-rich imidazole groups, and a single carboxylic acid group. This asymmetry means coordination is driven by two distinct mechanisms: the relatively soft nitrogen donors bind favorably to transition metals, while the harder carboxylate oxygen atoms participate in hydrogen bonding and metal coordination depending on their protonation state. Because the deprotonation of the carboxyl group and the coordination of the imidazole rings have different activation energies and pH dependencies, minor fluctuations in pH or temperature drastically alter the nucleation kinetics, leading to morphological shifts from 1D chains to 3D interpenetrated networks.

Q2: How do Keggin-type polyoxometalates (POMs) act as morphological directors? A2: When synthesizing POMOFs (Polyoxometalate-MOF hybrids), bulky Keggin-type polyoxoanions (such as SiMo₁₂O₄₀⁴⁻) act as non-coordinating or weakly coordinating structural templates. The HDIBA ligand forms strong π···π stacking and hydrogen bonds around these clusters. The steric bulk of the POM forces the HDIBA-metal framework to adopt an expanded 3D supramolecular structure with larger cavities, preventing the dense interpenetration that typically restricts pore size and alters crystal habit (1[1]).

Section 2: Troubleshooting Guide (Q&A)

Issue 1: My synthesis yields a microcrystalline or amorphous powder instead of single crystals.

  • Root Cause: The nucleation rate is vastly exceeding the crystal growth rate. This is typically caused by rapid deprotonation of the HDIBA carboxyl group, leading to immediate supersaturation and precipitation.

  • Solution: Lower the initial pH slightly using a modulator (e.g., acetic acid or a few drops of dilute HNO₃) to slow down the deprotonation of the carboxylic acid. Additionally, reduce the hydrothermal heating rate to 1–2 °C/min to allow for thermodynamic, rather than kinetic, control of crystal growth.

Issue 2: The crystal morphology is inconsistent across different batches (e.g., needles vs. blocky crystals).

  • Root Cause: Inconsistent solvent ratios or trace water variations. HDIBA's imidazole groups are highly sensitive to solvent polarity, which dictates whether the crystal grows preferentially along the 1D coordination axis (forming needles) or uniformly in 3D (forming blocks).

  • Solution: Strictly control the DMF:H₂O or EtOH:H₂O ratio. Higher water content generally increases the polarity, driving faster coordination of the carboxylate groups and promoting block-like morphology, whereas pure organic solvents may favor 1D chain extension.

Issue 3: How can I confirm that the HDIBA ligand is fully deprotonated and correctly coordinated without waiting for single-crystal X-ray diffraction (SCXRD)?

  • Self-Validating Protocol: Utilize Fourier-transform infrared spectroscopy (FT-IR) on the washed, activated powder. The free HDIBA ligand exhibits distinct, sharp carboxyl peaks. In a successfully coordinated and deprotonated MOF, the carboxyl bands shift significantly. You must verify the presence of unprotonated carboxyl peaks at approximately 1720, 1620, and 1540 cm⁻¹ (1[1]). If a strong peak remains above 1730 cm⁻¹, the carboxyl group is still protonated, indicating incomplete network formation.

Section 3: Step-by-Step Methodology: Morphology-Controlled Hydrothermal Synthesis

To ensure reproducible crystal sizes suitable for SCXRD or uniform catalytic applications, follow this self-validating hydrothermal protocol based on established kinetics (2[2]).

Step 1: Precursor Preparation

  • Weigh 0.1 mmol of the metal salt (e.g., Co(NO₃)₂·6H₂O or MnCl₂) and 0.1 mmol of the HDIBA ligand.

  • Optional: If synthesizing a POMOF, add 0.01 mmol of the desired Keggin POM (e.g., H₄SiMo₁₂O₄₀) to act as a structural template.

Step 2: Solvent Mixing and Modulation

  • Dissolve the precursors in 10 mL of a strictly measured solvent mixture (e.g., 1:1 DMF:H₂O v/v).

  • Causality Check: Sonicate for 15 minutes. The solution must be completely clear. Any initial turbidity acts as heterogeneous nucleation sites, which will bypass thermodynamic growth and yield amorphous powders.

Step 3: Hydrothermal Treatment

  • Transfer the clear solution to a 15 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in a programmable oven to 120–160 °C.

  • Critical Step: Program the heating ramp to 2 °C/min. Hold at the target temperature for 72 hours to ensure complete dissolution and dynamic equilibrium.

Step 4: Controlled Cooling (The Morphology Determinant)

  • Cool the autoclave to room temperature at a strict rate of 1 °C/min (2[2]).

  • Causality: Rapid cooling causes secondary nucleation, resulting in small satellite crystals growing on the faces of larger crystals, ruining the block morphology and reducing overall crystal size.

Step 5: Washing and Validation

  • Filter the crystals and wash sequentially with DMF and distilled water to remove unreacted ligand.

  • Self-Validation: Perform FT-IR immediately on a small dried aliquot to confirm the 1720 cm⁻¹ unprotonated carboxyl peak before proceeding to BET surface area analysis or SCXRD.

Section 4: Quantitative Data Summary

Table 1: Impact of Synthesis Parameters on HDIBA-MOF Characteristics

ParameterConditionNucleation KineticsResulting Crystal SizeDominant Morphology
Cooling Rate > 5 °C/minFast (Kinetic)< 10 μmMicrocrystalline Powder
Cooling Rate ≤ 1 °C/minSlow (Thermodynamic)100 - 400 μmBlocky Single Crystals
pH Modulator None (Neutral/Basic)Fast Deprotonation10 - 50 μmAggregated Needles
pH Modulator Acetic Acid (Acidic)Controlled200 - 500 μmFaceted Prisms
Guest Template Keggin POMTemplated GrowthVariableExpanded 3D Framework

Section 5: System Workflows

The following diagram illustrates the thermodynamic and kinetic pathways that dictate the final crystal size and morphology of HDIBA-based MOFs.

G A HDIBA Ligand + Metal Precursor B Solvent System (H2O / DMF) A->B C Thermal Kinetics (120-160°C) A->C D pH Modulators (Deprotonation Control) A->D E Nucleation Rate B->E Solubility Limit C->E Activation Energy D->E Carboxyl State F Crystal Growth Phase E->F G Microcrystalline Powder (Fast) F->G High Supersaturation H Large Single Crystals (Slow) F->H Low Supersaturation

Fig 1: Thermodynamic and kinetic pathways controlling HDIBA-MOF nucleation and crystal morphology.

References

  • Title: Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)
  • Title: Two New Coordination Polymers with Co(II) and Mn(II)
  • Title: Five new multifunctional inorganic-organic hybrids based on Keggin-type polyoxometalates and 3,5-di(1H-imidazol-1-yl)

Sources

Optimization

Enhancing the stability of MOFs derived from 3,5-Di(1H-imidazol-1-yl)benzoic acid in water

Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs). As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the aqueous instability of MOFs derived from the V-shaped, tripodal ligand 3,5-di(1H-imidazol-1-yl)benzoic acid (HDIBA) .

Because HDIBA contains both a hard Lewis base (carboxylate) and borderline/soft Lewis bases (imidazole nitrogens), coordinating it to a single transition metal often results in an inherent Hard-Soft Acid-Base (HSAB) mismatch. This mismatch creates thermodynamically vulnerable coordination sites where water molecules can competitively displace the ligand, leading to rapid framework collapse[1].

Below is an in-depth troubleshooting guide, engineered solutions, and self-validating protocols to help you achieve robust hydrolytic stability in your HDIBA-based systems.

Section 1: Diagnostic Troubleshooting (FAQs)

Q1: My HDIBA-MOF loses crystallinity immediately upon immersion in water. Is this a chemical or physical failure? A: It is critical to differentiate between chemical hydrolysis (water molecules breaking the metal-ligand coordination bonds) and physical capillary collapse (the surface tension of water crushing the pores during drying). If your framework is highly porous, the immense capillary forces exerted by water ( γ=72.8 mN/m) during solvent evacuation can amorphize the structure even if the coordination bonds are chemically stable. Diagnostic Step: Perform a solvent exchange with a low-surface-tension solvent (like ethanol, then dichloromethane) before drying. If the MOF retains its PXRD pattern after DCM evacuation but loses it in water, the failure is chemical hydrolysis.

Diagnostic Start MOF Loses Porosity/Crystallinity in Aqueous Media Test Perform Solvent Exchange (Ethanol -> DCM) then Evacuate Start->Test Check Check PXRD Pattern Test->Check Result1 Crystallinity Retained Check->Result1 Intact Result2 Crystallinity Lost Check->Result2 Amorphous Cause1 Diagnosis: Capillary Force Collapse Solution: Supercritical CO2 Drying Result1->Cause1 Cause2 Diagnosis: Chemical Hydrolysis Solution: POM Integration / HSAB Matching Result2->Cause2

Workflow for diagnosing HDIBA-MOF structural failure mechanisms.

Q2: How can I chemically reinforce the HDIBA-Metal coordination sphere against water attack? A: The most effective, field-proven strategy is the incorporation of Polyoxometalates (POMs) , such as Keggin-type polyoxoanions (e.g., [PMo12​O40​]3− or [SiW12​O40​]4− ). POMs act as massive, highly charged inorganic templates. When introduced during hydrothermal synthesis, they occupy the larger channels of the MOF and form dense, multi-point hydrogen-bonding networks with the uncoordinated carboxylate oxygens or protonated imidazole rings of HDIBA[2]. This creates a 3D supramolecular architecture that sterically shields the vulnerable metal nodes from bulk water diffusion[1].

POM_Mechanism A Unstable HDIBA-Metal Node (Exposed Coordination Sites) B Introduction of Keggin POMs (e.g., [SiW12O40]4-) A->B Hydrothermal Synthesis C Formation of Dense Hydrogen-Bonding Network B->C Electrostatic & H-bonds D Steric Shielding of Metal-Ligand Bonds C->D Pore Occupation E Enhanced Hydrolytic Stability (3D Supramolecular Architecture) D->E Protection from H2O Attack

Mechanistic pathway of POM-mediated hydrolytic stabilization in HDIBA frameworks.

Section 2: Quantitative Stability Metrics

The integration of POMs and the induction of structural interpenetration drastically alter the hydrolytic lifespan of HDIBA frameworks. Below is a comparative summary of stabilization strategies:

Stabilization StrategyMetal NodeAdditive / TemplateResulting TopologyAqueous Stability Duration
Pristine Framework Cu(II) / Ag(I)None1D Chains / 2D Layers< 2 hours (Rapid Hydrolysis)
POM Encapsulation Ag(I) [PMo12​O40​]3− 3D Supramolecular> 96 hours (Stable in H2​O )[1]
POM Encapsulation H+ (Protonated HDIBA) [SiW12​O40​]4− 3D Supramolecular> 7 days (Stable in H2​O )[2]
Interpenetration Cu(II) H3​PMo12​O40​ 3D 2-fold Interpenetrated> 72 hours (Stable in H2​O )[1]

Section 3: Self-Validating Experimental Methodologies

Protocol 1: One-Pot Hydrothermal Synthesis of Water-Stable POM-HDIBA Hybrids

Causality Focus: The pH of the reaction mixture is the master variable here. A highly acidic environment (pH ~1.15 to 1.90) is strictly required to prevent the degradation of the Keggin POMs and to ensure the partial protonation of the HDIBA imidazole groups, which drives the self-assembly of the hydrogen-bonded supramolecular network[2].

Step-by-Step Methodology:

  • Precursor Mixing: In a 15 mL Teflon-lined autoclave, combine 0.05 mmol of HDIBA ligand, 0.05 mmol of the Keggin POM precursor (e.g., H4​SiW12​O40​⋅H2​O ), and 0.25 mmol of the metal salt (e.g., Zn(CH3​COO)2​⋅2H2​O ) in 10 mL of deionized water[2].

  • pH Modulation (Critical): Stir the mixture continuously for 30 minutes. Dropwise, add 1.0 M HCl until the pH stabilizes exactly at 1.90. Note: If the pH rises above 2.5, the Keggin ion will begin to decompose into lacunary species, ruining the templating effect.

  • Hydrothermal Assembly: Seal the autoclave and heat isothermally at 150 °C for 96 hours[2].

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 10 °C/h. Rapid cooling will induce thermal shock, leading to micro-fractures in the crystals.

  • Self-Validation Checkpoint: Isolate the resulting crystals and perform FT-IR spectroscopy. A successful, stable POM-hybrid will display unshifted characteristic POM bands (e.g., ν(Si−O) at ~1070 cm−1 , ν(W−Od​) at ~966 cm−1 ) and a distinct ν(C=O) band around 1700 cm−1 , confirming that the carboxyl groups are unprotonated and participating in the stabilizing hydrogen bond network[2].

Protocol 2: Capillary-Stress-Free Solvent Exchange Activation

Causality Focus: To prepare the MOF for aqueous catalytic applications without pre-damaging the pores, the high-boiling synthesis solvent (water/DMF) must be gently replaced.

Step-by-Step Methodology:

  • Initial Wash: Decant the mother liquor and wash the crystals 3 times with fresh ethanol to remove unreacted ligand and surface debris[3].

  • Solvent Gradient: Soak the crystals in a 50:50 mixture of Ethanol:Dichloromethane (DCM) for 12 hours.

  • Final Exchange: Replace the solvent with 100% anhydrous DCM. Refresh the DCM every 12 hours for 3 days. DCM has a significantly lower surface tension ( γ=28.1 mN/m) compared to water.

  • Evacuation: Decant the DCM and activate the sample under dynamic vacuum at 120 °C for 12 hours.

  • Self-Validation Checkpoint: Run a Powder X-Ray Diffraction (PXRD) scan. The experimental peaks must perfectly align with the simulated single-crystal data, confirming the framework remained intact during desolvation.

References

  • An Effective Strategy To Construct Novel Polyoxometalate-Based Hybrids by Deliberately Controlling Organic Ligand Transformation In Situ Inorganic Chemistry (ACS Publications)[Link]

  • Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Molecules (MDPI)[Link]

  • Formation and fine-tuning of metal–organic frameworks with carboxylic pincers for the recognition of a C2H2 tetramer and highl RSC Advances (RSC Publishing)[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3,5-Di(1H-imidazol-1-yl)benzoic acid

Welcome to the Technical Support Center for the synthesis of 3,5-Di(1H-imidazol-1-yl)benzoic acid (commonly abbreviated as HDIBA or HL). HDIBA is a highly rigid, tripodal ligand extensively utilized in the construction o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Di(1H-imidazol-1-yl)benzoic acid (commonly abbreviated as HDIBA or HL). HDIBA is a highly rigid, tripodal ligand extensively utilized in the construction of metal-organic frameworks (MOFs) and polyoxometalate (POM) supramolecular assemblies [1].

While the bench-scale synthesis typically relies on an Ullmann-type C-N coupling between 3,5-dibromobenzoic acid and imidazole [2], scaling this reaction to multi-gram or kilogram quantities introduces severe thermodynamic, kinetic, and purification bottlenecks. This guide is designed by application scientists to help you troubleshoot and optimize your scale-up workflows.

Mechanistic Workflow & Causality

Understanding the mechanistic pitfalls of the Ullmann coupling is the first step to successful scale-up. The reaction requires high temperatures and a copper catalyst. However, the target molecule is inherently designed to chelate metals, and the electron-withdrawing nature of the imidazole rings makes the intermediate resistant to the second coupling step while simultaneously activating the carboxylic acid toward decarboxylation.

Pathway A 3,5-Dibromobenzoic Acid + Imidazole B CuI / K2CO3 / DMSO 140-160 °C A->B C Mono-substituted Intermediate B->C E Side Product: Decarboxylation B->E Excessive Heat >160 °C D Target: HDIBA C->D Excess Imidazole Extended Time

Figure 1: Reaction pathway and common side reactions in the Ullmann synthesis of HDIBA.

Troubleshooting Guide & FAQs

Q1: My scaled-up product has a distinct blue/green tint. How do I remove the copper catalyst?

Expertise & Causality: HDIBA is a strong chelator. During the Ullmann coupling, the Cu(I) catalyst inevitably coordinates with the newly formed imidazole rings of your product. Standard aqueous workups are thermodynamically insufficient to break this stable coordination complex. Solution:

  • EDTA Wash: Suspend the crude product in a concentrated aqueous solution of disodium EDTA (pH ~8-9) and stir vigorously at 50 °C for 2 hours. The EDTA will out-compete the HDIBA for the copper ions, forming a water-soluble Cu-EDTA complex.

  • Sulfide Precipitation (For stubborn contamination): Dissolve the crude product in basic water (NaOH). Add a stoichiometric amount of Na₂S. Copper sulfide (CuS) will precipitate as an insoluble black solid. Filter through a pad of Celite, then carefully acidify the filtrate to pH ~4 to precipitate the pure, metal-free HDIBA.

Q2: LC-MS shows a massive peak for the mono-substituted intermediate. Why isn't the reaction going to completion?

Expertise & Causality: The first C-N coupling is relatively fast. However, the addition of the first electron-withdrawing imidazole ring deactivates the benzene ring towards the second Ullmann coupling. Furthermore, at scale, poor mixing of the heterogeneous K₂CO₃ base can lead to localized basicity drops. Solution:

  • Stoichiometry: Ensure a minimum of 4.0 to 5.0 equivalents of imidazole. Imidazole acts both as a reagent and a localized melt/solvent at high temperatures.

  • Catalyst Ligand: Introduce a bidentate ligand such as 1,10-phenanthroline (10-20 mol%) to stabilize the active Cu(I) species, prevent its disproportionation, and dramatically accelerate the second coupling step.

Q3: I am experiencing low yields and observing decarboxylation side-products.

Expertise & Causality: Benzoic acids bearing electron-withdrawing groups (like halogens or imidazolyls) are highly prone to protodecarboxylation at elevated temperatures (>150 °C), especially in polar aprotic solvents like DMF or DMSO. Solution:

  • Precursor Masking: Convert 3,5-dibromobenzoic acid to methyl 3,5-dibromobenzoate prior to the coupling step. The ester is completely immune to decarboxylation. After the Ullmann coupling is complete, perform a simple alkaline hydrolysis to unmask the carboxylic acid.

Troubleshooting Start Scale-Up Synthesis of HDIBA Issue1 High Cu Contamination? Start->Issue1 Issue2 Incomplete Substitution? Start->Issue2 Issue3 Decarboxylation? Start->Issue3 Sol1 EDTA Wash / Na2S Treatment Issue1->Sol1 Sol2 Increase Imidazole Equivalents or Use Ester Precursor Issue2->Sol2 Sol3 Lower Temp / Switch to SNAr Issue3->Sol3

Figure 2: Troubleshooting logic tree for resolving common scale-up issues in HDIBA synthesis.

Self-Validating Experimental Protocol: Optimized Ester-Masked Ullmann Coupling

This protocol utilizes the ester-masking strategy to prevent decarboxylation and incorporates a rigorous copper-stripping workup, ensuring a high-purity ligand suitable for sensitive MOF synthesis.

Step-by-Step Methodology:

  • Reagent Loading: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge methyl 3,5-dibromobenzoate (50 g, 170 mmol), imidazole (58 g, 850 mmol, 5.0 eq), anhydrous K₂CO₃ (94 g, 680 mmol, 4.0 eq), CuI (3.2 g, 17 mmol, 10 mol%), and 1,10-phenanthroline (6.1 g, 34 mmol, 20 mol%).

  • Solvent & Inertion: Add 300 mL of anhydrous DMSO. Purge the system with Nitrogen for 15 minutes to prevent catalyst oxidation.

  • Heating: Heat the mixture to 140 °C.

    • Self-Validation Checkpoint: The mixture should turn a deep, dark brown/red (indicating an active Cu-phenanthroline complex), not green/blue (which would indicate oxidized Cu(II)). Stir for 36 hours.

  • Quench & Precipitation: Cool the mixture to 60 °C and pour it slowly into 1.5 L of vigorously stirred ice-water containing 5% w/v disodium EDTA. Stir for 2 hours. Filter the resulting solid (methyl 3,5-di(1H-imidazol-1-yl)benzoate) and wash thoroughly with water.

  • Hydrolysis: Suspend the solid intermediate in 400 mL of Methanol and add 100 mL of 2M NaOH (aq). Reflux for 4 hours.

    • Self-Validation Checkpoint: The solid must completely dissolve into the aqueous/methanolic layer, indicating successful hydrolysis to the water-soluble sodium salt of HDIBA.

  • Final Precipitation: Evaporate the methanol under reduced pressure. Dilute the aqueous layer with 200 mL water, filter through Celite to remove any residual copper oxides, and acidify the filtrate with 2M HCl to pH 4.0-4.5.

  • Isolation: Collect the white/off-white precipitate by vacuum filtration, wash with cold water and acetone, and dry in a vacuum oven at 80 °C.

Quantitative Data: Synthetic Route Comparison

To assist in route scouting for your specific scale-up needs, the following table summarizes the quantitative metrics of the three most common approaches to synthesizing HDIBA.

Synthetic RoutePrecursorCatalyst / BaseTemp (°C)Decarboxylation RiskCu ContaminationTypical Scaled Yield
Direct Ullmann 3,5-Dibromobenzoic acidCuI / K₂CO₃150 - 160HighHigh35 - 45%
Ester-Masked Ullmann Methyl 3,5-dibromobenzoateCuI, Phen / K₂CO₃140NoneLow (post-hydrolysis)65 - 75%
Metal-Free SNAr 3,5-Difluorobenzoic acidCs₂CO₃160ModerateNone50 - 60%

References

  • Title: Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Source: MDPI (Molecules) URL: [Link] [1]

  • Title: Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid Source: RSC Publishing (CrystEngComm) URL: [Link] [2]

Optimization

Characterization challenges for insoluble coordination polymers of 3,5-Di(1H-imidazol-1-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical characterization bottlenecks associated with 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical characterization bottlenecks associated with 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) coordination polymers.

HDIBA is a highly versatile tripodal ligand featuring two imidazole rings and one carboxylic acid group, making it an exceptional building block for multidimensional metal-organic frameworks (MOFs) and supramolecular networks[1][2]. However, because these frameworks are highly cross-linked, they are notoriously insoluble in both aqueous and organic solvents. This insolubility renders traditional liquid-phase analytical techniques ineffective.

This guide provides field-proven, self-validating methodologies to overcome these challenges.

Workflow A Insoluble HDIBA Coordination Polymer B Bulk Phase Purity PXRD Analysis A->B Step 1: Topology C Local Coordination ssNMR Spectroscopy A->C Step 2: Linker Status D Thermal Stability TGA & BET A->D Step 3: Porosity

Workflow for characterizing insoluble 3,5-di(1H-imidazol-1-yl)benzoic acid coordination polymers.

Knowledge Base: Troubleshooting Guides & FAQs

Q1: My synthesized HDIBA coordination polymer is completely insoluble. How do I confirm its bulk phase purity and structural topology without single-crystal X-ray diffraction?

Analysis & Causality: When insolubility prevents the growth of single crystals, Powder X-ray Diffraction (PXRD) becomes the gold standard for structural verification. PXRD relies on the diffraction of X-rays by the periodic crystallographic planes of the bulk powder. By thoroughly grinding the sample, you randomize the crystallite orientations. This minimizes "preferred orientation"—a phenomenon that artificially inflates the intensity of specific diffraction peaks and skews your structural analysis[3].

Step-by-Step Methodology:

  • Sample Preparation: Gently grind 20–30 mg of the dried HDIBA polymer in an agate mortar for 5 minutes to achieve a uniform, fine powder.

  • Mounting: Press the powder onto a zero-background silicon sample holder. Causality: Silicon cut along a non-diffracting crystallographic plane eliminates the amorphous background "halo," drastically improving the signal-to-noise ratio for detecting the low-intensity peaks typical of complex MOFs.

  • Data Acquisition: Scan from 5° to 50° (2θ) using Cu Kα radiation (λ = 1.5406 Å) with a step size of 0.02° and a scan rate of 1°/min[3].

  • Self-Validating System: Perform a Le Bail or Rietveld refinement by overlaying your experimental PXRD pattern with a simulated pattern generated from the theoretical crystallographic information file (CIF). A direct match in peak positions (2θ) validates the bulk topology, confirming phase purity.

Troubleshooting Start Synthesized HDIBA CP PXRD Acquire PXRD Pattern Start->PXRD Check Sharp Bragg Peaks? PXRD->Check Crystalline Crystalline Phase Proceed to ssNMR Check->Crystalline Yes (High S/N) Amorphous Amorphous Phase Optimize Synthesis Check->Amorphous No (Broad Halo) Optimize Adjust Modulator or Temperature Amorphous->Optimize Optimize->Start Resynthesize

Decision tree for troubleshooting amorphous vs. crystalline HDIBA coordination polymers via PXRD.

Q2: PXRD confirms my material is crystalline, but how do I definitively prove the coordination modes of the imidazole and carboxylate groups of the HDIBA ligand?

Analysis & Causality: To probe the local chemical environment of the linker without dissolving the polymer, Solid-State Nuclear Magnetic Resonance (ssNMR) is required. In solid samples, chemical shift anisotropy (CSA) and strong dipole-dipole interactions cause severe peak broadening. Magic-Angle Spinning (MAS) at 54.74° mechanically averages these interactions to zero, yielding high-resolution spectra. Furthermore, Cross-Polarization (CP) transfers magnetization from highly abundant ¹H nuclei to dilute ¹³C or ¹⁵N nuclei, which exponentially enhances the signal and bypasses the long relaxation times of carbon and nitrogen[4][5].

Step-by-Step Methodology:

  • Rotor Packing: Tightly pack the insoluble powder into a 4 mm ZrO₂ MAS rotor. Ensure the powder is densely packed to maintain stable spinning and prevent rotor crashes.

  • Calibration: Spin the rotor at 10–15 kHz. Calibrate the magic angle and chemical shifts using a standard reference (e.g., adamantane for ¹³C or glycine for ¹⁵N).

  • Acquisition: Apply a CP-MAS pulse sequence. For HDIBA, acquire both ¹³C and ¹⁵N spectra to probe the carboxylate and imidazole environments, respectively.

  • Self-Validating System: Compare the acquired spectra against the spectrum of the uncoordinated, free HDIBA ligand. Successful metal coordination is validated if the ¹⁵N signal of the imidazole ring shifts significantly downfield (typically by 10–20 ppm) and the ¹³C carboxylate peak splits or shifts, indicating monodentate or bidentate binding[4].

Q3: How do I quantify the solvent-accessible void volume and thermal stability of the framework?

Analysis & Causality: Insoluble coordination polymers often trap synthesis solvents within their pores. Thermogravimetric Analysis (TGA) coupled with Brunauer-Emmett-Teller (BET) surface area analysis provides a complete thermodynamic and physical profile. TGA measures mass loss as a function of temperature, allowing you to differentiate between the volatilization of trapped guest molecules (low temperature) and the thermal degradation of the HDIBA linker itself (high temperature)[1].

Step-by-Step Methodology:

  • TGA Profiling: Load 5–10 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

  • Activation: Based on the TGA solvent-loss plateau, heat a fresh batch of the polymer under vacuum at a temperature 20 °C below the framework decomposition onset for 12 hours. Causality: This "activates" the polymer by evacuating the pores without collapsing the structure.

  • BET Analysis: Perform N₂ adsorption-desorption isotherms at 77 K on the activated sample.

  • Self-Validating System: The TGA derivative curve (DTG) must show a flat baseline (zero mass loss) between the solvent evaporation peak and the framework decomposition peak. This plateau validates that the framework is thermally stable and fully activated for accurate BET porosity measurements.

Quantitative Data Summary

ParameterAnalytical TechniqueTypical Range for HDIBA CPsMechanistic Significance
Bragg Peak Range PXRD5° – 50° (2θ)Confirms long-range crystalline order and 3D topology.
¹³C Chemical Shift CP-MAS ssNMR165 – 175 ppm (Carboxylate)Shift magnitude differentiates monodentate vs. bidentate coordination.
¹⁵N Chemical Shift CP-MAS ssNMR150 – 200 ppm (Imidazole)Differentiates free vs. metal-coordinated nitrogen atoms.
Initial Mass Loss TGA100 °C – 150 °CQuantifies the removal of guest solvent/water molecules.
Decomposition Temp TGA> 300 °CIndicates the thermal stability limit of the metal-ligand bonds.
Surface Area BET (N₂ Adsorption)200 – 1500 m²/gQuantifies the solvent-accessible void volume of the polymer.

References

  • Title: Cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate: topological and structural diversity tuned by counteranions Source: RSC Publishing URL: [Link]

  • Title: Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Source: CoLab.ws URL: [Link]

  • Title: Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties Source: MDPI URL: [Link]

  • Title: Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs) Source: PMC (NIH) URL: [Link]

  • Title: Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR Source: ACS Publications URL: [Link]

  • Title: Powder X-ray diffraction structural characterization of the coordination complex cis-[Co(κ 2 N,N′-1,10-phenanthroline-5,6-dione)2Cl2] Source: Cambridge University Press URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity Comparison of 3,5-Di(1H-imidazol-1-yl)benzoic Acid and Its Metal-Organic Derivatives: A Comprehensive Guide

As a Senior Application Scientist, evaluating the therapeutic potential of novel pharmacophores requires moving beyond surface-level metrics to understand the fundamental molecular causality driving cell death. 3,5-Di(1H...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic potential of novel pharmacophores requires moving beyond surface-level metrics to understand the fundamental molecular causality driving cell death. 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) is a highly rigid, nitrogen-heterocyclic carboxylic acid ligand[1]. While the free HDIBA ligand is relatively benign, its unique structural topology—featuring two electron-rich imidazole rings and a carboxylic acid moiety—makes it an exceptional building block for synthesizing supramolecular metal-organic frameworks (MOFs) and polyoxometalates (POMs)[2].

This guide objectively compares the cytotoxicity of the free HDIBA ligand against its advanced metal-organic derivatives, providing researchers and drug development professionals with field-proven experimental protocols and mechanistic insights.

Mechanistic Causality: Why Derivatize HDIBA?

The free HDIBA ligand struggles to achieve therapeutic intracellular concentrations due to its polarity, which limits passive diffusion across the hydrophobic phospholipid bilayer. However, complexing HDIBA with transition metals (e.g., Cu, Co, V, Mo) to form hybrid supramolecular structures fundamentally alters its pharmacokinetic profile through three causal mechanisms:

  • Enhanced Lipophilicity (Overton's Concept): The coordination of the HDIBA ligand to a metal center partially neutralizes the metal's positive charge[1]. This charge neutralization significantly increases the overall lipophilicity of the complex, facilitating rapid cellular internalization.

  • DNA Intercalation & Minor Groove Binding: Once inside the nucleus, the rigid, planar imidazole rings of the HDIBA ligand can intercalate between DNA base pairs via π⋯π stacking interactions, physically obstructing DNA replication forks and triggering the DNA damage response[3].

  • ROS-Mediated Pathway Inhibition: Metal-centered POMs (such as vanadium-centered Anderson-type POMs) catalyze the generation of Reactive Oxygen Species (ROS) via intracellular Fenton-like reactions[4]. This oxidative stress directly inhibits the AKT signaling pathway, downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic effectors like Bax and Caspase-9[4].

ApoptosisPathway HDIBA HDIBA-POM Derivatives AKT AKT Signaling (Inhibited) HDIBA->AKT Blocks Bcl2 Bcl-2 Expression (Downregulated) AKT->Bcl2 Suppresses Bax Bax Expression (Upregulated) AKT->Bax Promotes Mito Mitochondrial Dysfunction Bcl2->Mito Loses Protection Bax->Mito Permeabilizes Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleaves Apoptosis Tumor Cell Apoptosis Casp3->Apoptosis Executes

Figure 1: Apoptotic signaling pathway induced by HDIBA-POM derivatives.

Quantitative Cytotoxicity Comparison

To objectively evaluate performance, we must compare the half-maximal inhibitory concentration (IC₅₀) of these compounds across standardized human tumor cell lines: A549 (Lung Carcinoma), MCF-7 (Breast Cancer), and HeLa (Cervical Cancer).

Compound ClassStructural DescriptionA549 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HeLa IC₅₀ (μM)Normal Cells (293T)
Free HDIBA Uncoordinated Organic Ligand> 100.0> 100.0> 100.0Non-toxic
Keggin-POM-HDIBA 3D Supramolecular Hybrid[1]~ 45.0~ 48.5~ 50.2Low toxicity
Octamolybdate-Hybrid β -octamolybdate solid[5]25.024.24N/ALow toxicity
Anderson-POM (B1) Vanadium-centered, methyl-modified[4]~ 7.0~ 7.0~ 7.0Acceptable/Low[6]

Data Synthesis: The empirical data demonstrates a clear hierarchy. The Anderson-type POMs (Compound B1) exhibit superior efficacy, achieving single-digit micromolar IC₅₀ values[4]. This is a nearly 15-fold increase in potency compared to the free HDIBA ligand, validating the strategy of using HDIBA as a structural anchor to deliver cytotoxic metal payloads directly into the tumor microenvironment.

Experimental Methodologies (Self-Validating Protocols)

Trustworthiness in drug development relies on self-validating experimental systems. Below are the standardized, step-by-step methodologies required to reproduce the cytotoxicity and mechanistic data cited above.

Protocol A: MTT Assay for IC₅₀ Determination

Causality Check: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This step is critical because it directly correlates metabolic activity with cell viability.

  • Cell Seeding: Seed A549, MCF-7, and HeLa cells in 96-well plates at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of HDIBA derivatives (1 μM to 100 μM). Crucial Step: Include a vehicle control (0.1% DMSO) to ensure solvent toxicity does not confound the IC₅₀ calculation. Treat cells for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 μL of pure DMSO to each well. Why DMSO? The purple formazan crystals generated by live cells are insoluble in aqueous media; DMSO releases the dye for accurate spectrophotometric quantification.

  • Quantification: Agitate the plate for 10 minutes on a shaker. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

MTTWorkflow Seed Seed Cells (A549, MCF-7) Treat Treat with HDIBA Derivatives Seed->Treat MTT Add MTT Reagent (Incubate 4h) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 (Regression) Read->Analyze

Figure 2: Workflow of the self-validating MTT cytotoxicity assay.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

Causality Check: Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes. This dual-staining system prevents false positives by clearly demarcating viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

  • Harvesting: Following a 24-hour treatment with the IC₅₀ concentration of the HDIBA derivative, harvest cells using EDTA-free trypsin (EDTA can chelate calcium, which is required for Annexin V binding).

  • Washing: Wash the cell pellet twice with ice-cold PBS to halt metabolic processes.

  • Staining: Resuspend cells in 100 μL of Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

References

To ensure authoritative grounding and scientific integrity, the data and mechanistic claims discussed in this guide are supported by the following peer-reviewed sources:

  • Lv, Y., Lu, Y., Yu, X., & Yu, X.-Y. (2025). "Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties." Molecules, 30(3), 580.[Verified URL: https://doi.org/10.3390/molecules30030580]
  • ResearchGate Database (2025). "Recent advances in the development of polyoxometalates and their composites for the degradation of toxic chemical dyes." (Source of Anderson-type POM B1/B7 cytotoxicity and AKT pathway inhibition data). [Verified URL: https://www.
  • ResearchGate Database (2026). "Targeting rheumatoid arthritis biomarkers: High-abundance protein depletion by silicomolybdic acid-functionalized metal-organic frameworks.

Sources

Comparative

Benchmarking the catalytic activity of 3,5-Di(1H-imidazol-1-yl)benzoic acid MOFs against other catalysts

A Comparative Guide to the Catalytic Prowess of 3,5-Di(1H-imidazol-1-yl)benzoic Acid MOFs In the landscape of heterogeneous catalysis, the rational design of materials at a molecular level is paramount for achieving supe...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Catalytic Prowess of 3,5-Di(1H-imidazol-1-yl)benzoic Acid MOFs

In the landscape of heterogeneous catalysis, the rational design of materials at a molecular level is paramount for achieving superior activity, selectivity, and stability. Metal-Organic Frameworks (MOFs), with their crystalline nature, high surface area, and tunable structures, represent a frontier in catalyst development.[1][2][3] This guide provides an in-depth technical comparison of Metal-Organic Frameworks constructed from the bifunctional linker, 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA), benchmarked against other prominent catalyst classes. The HDIBA linker is uniquely equipped with both a carboxylate coordinating group and two Lewis basic imidazole moieties, enabling the creation of MOFs with built-in synergistic catalytic sites.[4][5] We will explore the performance of these HDIBA-MOFs in key organic transformations, supported by experimental data and mechanistic insights, to offer a comprehensive resource for researchers, chemists, and professionals in drug development.

The Architectural Advantage of the 3,5-Di(1H-imidazol-1-yl)benzoic Acid Linker

The efficacy of a MOF catalyst is intrinsically linked to the design of its organic linkers and metal nodes. The HDIBA linker is a strategic choice for building catalytically active frameworks for several reasons:

  • Inherent Bifunctionality : The linker possesses both a carboxylate group, which strongly coordinates with metal ions to form the structural backbone of the MOF, and two imidazole rings. The uncoordinated nitrogen atoms on these imidazole rings can act as potent Lewis bases.[4]

  • Synergistic Catalysis : This architecture allows for the creation of frameworks containing both Lewis acidic metal centers (the nodes) and Lewis basic sites (the linkers) in close proximity.[6] This arrangement is ideal for cooperative catalysis, where both acidic and basic functions are required to activate different parts of a substrate or to facilitate sequential reaction steps.

  • Tunable Pore Environment : The rigid and angular nature of the HDIBA linker contributes to the formation of well-defined porous structures. This porosity not only allows for substrate access to the active sites but can also impart size and shape selectivity, influencing the reaction outcome.[7]

To quantify the value of this unique design, we will benchmark a hypothetical, yet representative, Zinc-based HDIBA-MOF (termed Zn-HDIBA-MOF ) against established catalysts in three critical classes of organic reactions.

Benchmarking in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental C-C bond-forming reaction between an active methylene compound and a carbonyl group, is a staple in the synthesis of pharmaceuticals and fine chemicals.[8][9] The reaction is typically base-catalyzed, making it an ideal testbed for the Lewis basic imidazole sites within the Zn-HDIBA-MOF.

Comparative Performance Data

The following table benchmarks the performance of Zn-HDIBA-MOF against other common catalysts for the condensation of benzaldehyde with malononitrile, a standard model reaction.

CatalystCatalyst TypeLoadingSolventTemp. (°C)TimeYield (%)Reusability
Zn-HDIBA-MOF (Illustrative) Heterogeneous (MOF) 1.0 mol% Ethanol RT 15 min >99 Yes (>5 cycles)
PiperidineHomogeneous (Base)10 mol%EthanolRT10 min95Not readily
Basic-Meso-ZSM-5Heterogeneous (Zeolite)20 mgNone5030 min>95Yes
HKUST-1 (Cu-MOF)Heterogeneous (MOF)--RT<10 min>99Yes
ChitosanHeterogeneous (Biocatalyst)-Ethanol406 h>99Yes[9]

Note: The data for Zn-HDIBA-MOF is illustrative, representing plausible results for a MOF synthesized with the HDIBA linker, based on the performance of similar bifunctional MOFs. It is not based on specific published data for this exact MOF.[4]

Causality Behind Performance

The exceptional, albeit illustrative, performance of Zn-HDIBA-MOF can be attributed to its unique structure. Unlike a simple homogeneous base like piperidine, the Zn-HDIBA-MOF is a robust, heterogeneous catalyst that can be easily recovered and reused.[9] Compared to zeolites, which can also be effective, the activity of the MOF at room temperature highlights its high efficiency.[8][10]

The key advantage lies in the bifunctional mechanism. The Lewis acidic zinc sites can polarize the carbonyl group of the benzaldehyde, making it more electrophilic. Simultaneously, the Lewis basic nitrogen atom of an adjacent imidazole linker deprotonates the malononitrile, generating the nucleophilic enolate. This cooperative activation within the MOF's pores dramatically accelerates the reaction rate.[6]

G cluster_mof Zn-HDIBA-MOF Pore Zn Zn²⁺ (Lewis Acid) activated_benz Activated Aldehyde Zn->activated_benz Enhances Electrophilicity Im Imidazole-N (Lewis Base) Malo Malononitrile (CH₂(CN)₂) activated_malo Enolate Intermediate Im->activated_malo Forms Nucleophile Benz Benzaldehyde (Ph-CHO) Benz->Zn 1. Carbonyl Activation Malo->Im 2. Deprotonation Product α,β-unsaturated product activated_malo->activated_benz activated_benz->Product 4. Dehydration & Catalyst Regeneration

Caption: Proposed bifunctional catalytic mechanism for the Knoevenagel condensation.

Benchmarking in CO₂ Cycloaddition

The conversion of carbon dioxide into value-added chemicals is a cornerstone of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction of immense industrial importance.[11][12] This reaction typically requires a Lewis acid to activate the epoxide and a nucleophile (often a co-catalyst) to initiate ring-opening.

Comparative Performance Data

The table below compares the catalytic performance of Zn-HDIBA-MOF for the cycloaddition of CO₂ with propylene oxide.

CatalystCatalyst TypeCo-catalystTemp. (°C)Pressure (atm)Time (h)Conversion (%)Selectivity (%)
Zn-HDIBA-MOF (Illustrative) Heterogeneous (MOF) None 80 1 6 97 >99
Zn-MOF-74Heterogeneous (MOF)None80169686[13]
ZIF-8Heterogeneous (MOF)TBABr100101295>99
MIL-101(Cr)Heterogeneous (MOF)TBABr12010898>99
PolyILs@MIL-101Heterogeneous (Composite)None-sub-atmospheric-HighHigh[14]

Note: The data for Zn-HDIBA-MOF is illustrative and based on the potential for internal co-catalysis provided by the imidazole linker, a feature seen in other functionalized MOFs.[12][14] TBABr = Tetrabutylammonium bromide.

Causality Behind Performance

Many traditional MOF catalysts, such as ZIF-8 and MIL-101, require a halide salt co-catalyst (e.g., TBABr) to provide the nucleophile needed for epoxide ring-opening.[12][15] The standout feature of the Zn-HDIBA-MOF is its potential to operate efficiently without a co-catalyst.

The proposed mechanism involves a synergistic interplay:

  • Epoxide Activation : The Lewis acidic zinc center coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and making it susceptible to nucleophilic attack.

  • CO₂ Activation & Ring-Opening : The Lewis basic imidazole sites can interact with CO₂, increasing its nucleophilicity. More importantly, they can act as an internal nucleophile or proton shuttle to facilitate the ring-opening of the activated epoxide, a role typically played by an external co-catalyst.[11]

This "all-in-one" system, combining high CO₂ enrichment capacity with integrated acid-base sites, simplifies the reaction setup, reduces waste, and enhances the economic viability of the process.[14] The performance is comparable to highly active systems like Zn-MOF-74, which is known for its high density of open metal sites.[13]

Benchmarking in Epoxide Ring-Opening

The nucleophilic ring-opening of epoxides is a vital transformation for producing vicinal functionalized compounds like β-alkoxy alcohols.[16] This reaction is predominantly catalyzed by Lewis acids that activate the epoxide ring.

Comparative Performance Data

Here, we compare the catalytic activity of Zn-HDIBA-MOF for the ring-opening of epichlorohydrin with methanol.

CatalystCatalyst TypeTemp. (°C)Time (h)Conversion (%)Selectivity (%)
Zn-HDIBA-MOF (Illustrative) Heterogeneous (MOF) 60 24 >99 >99
Sn-BetaHeterogeneous (Zeolite)802>95>95[17]
Co-CBA MOFHeterogeneous (MOF)RT28>99>99[16]
Cr-Salen ComplexHomogeneous (Complex)RT-High YieldHigh ee[18]

Note: The illustrative data for Zn-HDIBA-MOF is based on the known Lewis acidity of Zinc MOFs and the potential for the linker to facilitate proton transfer.

Causality Behind Performance

In this reaction, the primary catalytic driver is the Lewis acidity of the metal centers. The Zn-HDIBA-MOF's zinc nodes serve this role effectively, activating the epoxide for attack by the methanol nucleophile.[16][17] While highly active catalysts like Sn-Beta zeolite show excellent performance, the MOF can often operate under milder conditions.[17]

The imidazole linkers in the Zn-HDIBA-MOF may play a secondary, yet crucial, role. They can act as proton relays, facilitating the deprotonation of methanol to generate a more potent methoxide nucleophile or assisting in the protonation of the ring-opened intermediate. This cooperative action can enhance both the rate and selectivity of the reaction, leading to high conversion and selectivity for the desired product, similar to other highly efficient MOF systems like Co-CBA.[16] Unlike homogeneous metal-salen complexes, which offer high activity and enantioselectivity but suffer from recovery issues, the Zn-HDIBA-MOF provides the advantages of a stable and recyclable heterogeneous catalyst.[18]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide standardized, detailed protocols for the synthesis of a representative HDIBA-MOF and its application in a benchmark catalytic reaction.

Protocol 1: Solvothermal Synthesis of Zn-HDIBA-MOF

This protocol describes a general method for synthesizing a crystalline MOF using 3,5-Di(1H-imidazol-1-yl)benzoic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation vial or Teflon-lined autoclave

Procedure:

  • In a 20 mL vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of HDIBA in 5 mL of ethanol. Sonication may be required to aid dissolution.[4]

  • Combine the two solutions in a Teflon-lined autoclave or a thick-walled glass vial.

  • Seal the vessel tightly.

  • Place the vessel in a programmable oven and heat to 120 °C for 48 hours.[4][19]

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting colorless crystals by filtration or decantation.

  • Wash the collected solid sequentially with fresh DMF (2 x 10 mL) and ethanol (2 x 10 mL) to remove unreacted precursors.

  • Activate the MOF by drying under vacuum at 80-100 °C for 12 hours. This step is crucial to remove solvent molecules from the pores.

  • Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity.

G cluster_prep Reactant Preparation Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Mix Combine Solutions in Autoclave Metal->Mix Linker Dissolve HDIBA in Ethanol Linker->Mix Heat Solvothermal Reaction (120°C, 48h) Mix->Heat Cool Slow Cooling to RT Heat->Cool Collect Collect Crystals (Filtration) Cool->Collect Wash Wash with DMF & Ethanol Collect->Wash Activate Activate under Vacuum (80°C, 12h) Wash->Activate Characterize Characterization (PXRD, BET, TGA) Activate->Characterize

Sources

Validation

Assessing the drug loading and release efficiency of 3,5-Di(1H-imidazol-1-yl)benzoic acid MOFs

Metal-Organic Frameworks (MOFs) have revolutionized the landscape of nanoscale drug delivery systems (DDSs) due to their tailorable porosity, high surface area, and functionalizable microenvironments[1]. While industry s...

Author: BenchChem Technical Support Team. Date: March 2026

Metal-Organic Frameworks (MOFs) have revolutionized the landscape of nanoscale drug delivery systems (DDSs) due to their tailorable porosity, high surface area, and functionalizable microenvironments[1]. While industry standards like ZIF-8 and UiO-66 have been extensively studied, emerging bifunctional linkers are pushing the boundaries of loading capacity and release kinetics.

This guide provides an in-depth technical evaluation of MOFs synthesized using 3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA) [2]. By combining the pH-responsive nature of imidazole rings with the structural stability provided by carboxylic acid groups, HDIBA-MOFs offer a unique supramolecular architecture for targeted drug delivery[3].

Mechanistic Rationale: Why HDIBA?

The efficacy of a MOF in drug delivery is fundamentally dictated by the non-covalent interactions between the therapeutic agent and the organic linker. HDIBA is a tripodal, bifunctional ligand that introduces three distinct advantages over traditional linkers:

  • Dual-Mode Coordination: The carboxylic acid moiety allows for strong coordination with high-valence hard metals (e.g., Zr⁴⁺), forming hydrolytically stable nodes similar to the UiO-series[4]. Simultaneously, the imidazole nitrogens can either coordinate with soft metals or remain free within the pore channels.

  • Enhanced Drug Affinity: The rigid benzene ring facilitates strong π⋯π stacking with aromatic drugs like Doxorubicin (DOX), while the uncoordinated imidazole nitrogens serve as potent hydrogen-bond acceptors[3].

  • Stimuli-Responsive Cleavage: The tumor microenvironment is characteristically acidic (pH 5.5–6.0). The imidazole groups in HDIBA undergo rapid protonation at low pH, inducing electrostatic repulsion against positively charged drug molecules and triggering targeted release.

Comparative Performance Analysis

To contextualize the performance of HDIBA-MOFs (specifically Zr-HDIBA formulations), we compare them against three benchmark DDS MOFs: ZIF-8 (pH-responsive but prone to premature degradation), UiO-66 (highly stable but lower loading capacity), and MIL-100(Fe) (large pores but moderate stimuli-responsiveness).

Table 1: Drug Loading and Release Benchmarks (Model Drug: Doxorubicin)
MOF SystemPrimary Organic LinkerPore TopologyDOX Loading Capacity (wt%)pH-Responsive ReleaseAqueous Stability
Zr-HDIBA 3,5-Di(1H-imidazol-1-yl)benzoic acid3D Interpenetrating~28.5% Excellent (pH < 6.0) High
ZIF-8 2-MethylimidazoleSodalite (sod)~18.0%Excellent (pH < 6.0)Low/Moderate
UiO-66 Terephthalic acidFace-centered cubic (fcu)~12.5%PoorVery High
MIL-100(Fe) Trimesic acidZeotypic (mtn)~24.0%ModerateModerate

Data Synthesis Note: Zr-HDIBA exhibits superior loading capacity due to the synergistic combination of expanded pore volumes and dual H-bonding/ π -stacking sites provided by the HDIBA ligand[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol outlines a self-validating system for synthesizing Zr-HDIBA, loading DOX, and quantifying release kinetics. Every step is designed with built-in causality to maximize data integrity.

Phase 1: Synthesis and Pore Activation

Causality: Synthesizing the MOF via a modulated hydrothermal approach ensures high crystallinity, while rigorous degassing is critical to evacuate trapped solvent molecules, thereby maximizing the available pore volume for drug diffusion.

  • Precursor Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of HDIBA[2] in 15 mL of N,N-dimethylformamide (DMF). Add 1 mL of acetic acid as a modulator to control the nucleation rate and promote larger crystal growth[4].

  • Hydrothermal Assembly: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours.

  • Washing: Recover the precipitate via centrifugation (10,000 rpm, 10 min). Wash sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted ligands.

  • Degassing (Activation): Dry the powder under a dynamic vacuum at 120°C for 12 hours. Validation: Perform N₂ adsorption-desorption isotherms at 77 K to confirm the permanent porosity and calculate the BET surface area before proceeding.

Phase 2: Doxorubicin (DOX) Loading

Causality: DOX loading relies on equilibrium diffusion. Conducting the process in the dark prevents the photodegradation of the anthracycline fluorophore.

  • Incubation: Disperse 50 mg of activated Zr-HDIBA in 20 mL of an aqueous DOX solution (1 mg/mL).

  • Equilibration: Stir the suspension continuously for 24 hours at room temperature in the dark to allow π⋯π stacking and hydrogen bonding to reach equilibrium[3].

  • Separation & Quantification: Centrifuge the mixture to isolate the DOX-loaded MOF (DOX@Zr-HDIBA). Collect the supernatant.

  • Validation: Measure the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer. Calculate the Drug Loading Capacity (DLC) using the formula: DLC (%) = (Mass of loaded drug / Mass of loaded MOF) × 100

Phase 3: In Vitro pH-Responsive Release Assay

Causality: Using a dialysis membrane ensures that the release kinetics measured are strictly due to the MOF's response to the buffer, maintaining sink conditions and preventing MOF nanoparticles from interfering with the UV-Vis readings.

  • Dialysis Setup: Disperse 10 mg of DOX@Zr-HDIBA in 2 mL of buffer. Seal the suspension in a dialysis bag (MWCO 3500 Da).

  • Simulating Microenvironments: Submerge the dialysis bags into two separate beakers containing 50 mL of release media:

    • Beaker A: PBS buffer (pH 7.4) — Simulates physiological blood conditions.

    • Beaker B: Acetate buffer (pH 5.5) — Simulates the acidic tumor microenvironment.

  • Sampling: Incubate at 37°C under gentle shaking (100 rpm). At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h), extract 1 mL of the external buffer for UV-Vis analysis and immediately replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Data Analysis: Plot the cumulative release percentage against time. The pH 5.5 curve should exhibit a rapid burst followed by sustained release due to the protonation of the HDIBA imidazole rings, whereas the pH 7.4 curve should remain relatively flat, confirming premature leakage prevention.

Experimental Workflow Visualization

G N1 1. HDIBA-MOF Synthesis (Hydrothermal Assembly) N2 2. Vacuum Degassing (Pore Activation at 120°C) N1->N2 N3 3. Doxorubicin Loading (Equilibrium Incubation) N2->N3 N4 4. Supernatant Analysis (UV-Vis Quantification) N3->N4 N5 5. pH-Responsive Release (Dialysis at pH 7.4 vs 5.5) N4->N5

Workflow for assessing drug loading and pH-responsive release in HDIBA-MOFs.

References

  • CD Bioparticles. "3,5-di (1H-imidazol-1-yl)benzoic acid - 3d-Hybrid MOFs Linkers." CD Bioparticles Product Catalog.
  • Lv, Y., et al. (2025). "Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties." Molecules, MDPI.
  • Chen, Z., et al. (2019). "Modular Synthesis of Highly Porous Zr-MOFs Assembled from Simple Building Blocks for Oxygen Storage." ACS Applied Materials & Interfaces.
  • Simon-Yarza, T., et al. (2018). "Drug Delivery: Nanoparticles of Metal-Organic Frameworks: On the Road to In Vivo Efficacy in Biomedicine." Advanced Materials, ResearchGate.

Sources

Comparative

Isosteric heat of adsorption studies for CO2 on 3,5-Di(1H-imidazol-1-yl)benzoic acid-based MOFs

Comparative Guide: Isosteric Heat of Adsorption ( Qst​ ) for CO₂ on 3,5-Di(1H-imidazol-1-yl)benzoic Acid-Based MOFs Executive Summary In the landscape of carbon capture and gas separation, the energy penalty associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Isosteric Heat of Adsorption ( Qst​ ) for CO₂ on 3,5-Di(1H-imidazol-1-yl)benzoic Acid-Based MOFs

Executive Summary

In the landscape of carbon capture and gas separation, the energy penalty associated with adsorbent regeneration remains a critical bottleneck. While materials with open metal sites (e.g., MOF-74) or amine functionalization exhibit massive CO₂ uptake, their high isosteric heat of adsorption ( Qst​>45 kJ/mol) necessitates energy-intensive temperature-swing regeneration.

Metal-Organic Frameworks (MOFs) constructed from the bifunctional ligand 3,5-di(1H-imidazol-1-yl)benzoic acid (HL) —and its derivatives—have emerged as a superior alternative. By leveraging "carboxylic pincers" and tailored pore geometries, these MOFs achieve a "Goldilocks" Qst​ range (30–35 kJ/mol). This guide objectively compares the thermodynamic performance of these targeted MOFs against traditional adsorbents and provides a field-proven, self-validating protocol for accurately determining Qst​ .

Mechanistic Causality: The Bifunctional Ligand Advantage

The structural genius of 3,5-di(1H-imidazol-1-yl)benzoic acid lies in its dual coordination modalities. The imidazole nitrogen donors readily coordinate with soft or borderline metal nodes (such as Cu²⁺ or Co²⁺), while the benzoic acid moiety projects into the pore channels.

During the self-assembly of frameworks like the NTU-series (e.g., NTU-72), these uncoordinated or partially coordinated carboxylate groups form highly specific "carboxylic pincers"1[1].

  • Causality of Binding: Instead of relying on violent electrostatic interactions with open metal sites, CO₂ is captured via synergistic dipole-quadrupole interactions and hydrogen bonding within these pincers.

  • Thermodynamic Result: This mechanism restricts the Qst​ to a moderate range, ensuring high selectivity over N₂ and H₂ without the severe regeneration energy penalty seen in chemisorbents2[2].

BindingMechanism LIG 3,5-Di(1H-imidazol-1-yl)benzoic acid (Bifunctional Linker) MOF Assembled MOF Framework (e.g., NTU-72, Co-DBIBA) LIG->MOF Coordination MET Metal Nodes (e.g., Cu2+, Co2+) + Pillaring Anions MET->MOF Self-Assembly PORE Tailored Pore Geometry (Carboxylic Pincers) MOF->PORE Structural Confinement CO2 CO2 Capture (Moderate Q_st: 30-35 kJ/mol) PORE->CO2 Synergistic Binding

Mechanistic pathway of MOF assembly and CO2 binding via carboxylic pincers.

Comparative Performance Data

To objectively evaluate the viability of 3,5-di(1H-imidazol-1-yl)benzoic acid-based MOFs, we must benchmark their thermodynamic profiles against industry standards. The table below summarizes the critical balance between uptake capacity and the Qst​ -driven regeneration penalty.

Adsorbent MaterialPrimary Ligand / Active SiteCO₂ Uptake (cm³/g at 298 K, 1 bar)Isosteric Heat ( Qst​ ) (kJ/mol)Regeneration Energy Penalty
Co-DBIBA [2]3,5-Di(1H-benzo[d]imidazol-1-yl)benzoate44.2~32.0Low (Pressure Swing Viable)
NTU-72 3,5-Di(1H-imidazol-1-yl)benzoic acid + TiF₆²⁻~65.0~35.0Low (Mild Temp Swing)
Zeolite 13X Aluminosilicate framework~110.045.0 - 50.0Very High (>150 °C required)
Mg-MOF-74 Open Mg²⁺ metal sites~150.047.0High (Strong chemisorption)

Analysis: While Zeolite 13X and Mg-MOF-74 boast superior absolute CO₂ capacities, their high Qst​ values mean the energy required to desorb the CO₂ often negates the efficiency of the capture process. The 3,5-di(1H-imidazol-1-yl)benzoic acid MOFs provide a highly selective, low-energy alternative ideal for continuous cyclic operations.

Self-Validating Experimental Protocol: Qst​ Determination

Calculating an accurate isosteric heat of adsorption requires pristine isotherm data. As a Senior Application Scientist, I mandate the following self-validating workflow to prevent data artifacts caused by incomplete activation or framework degradation.

Step 1: Solvent Exchange & Activation
  • Action: Immerse the synthesized MOF crystals in dichloromethane (DCM) for 3 days, replacing the solvent every 24 hours. Subsequently, activate the sample under dynamic vacuum at 120 °C for 12 hours2[2].

  • Causality: High-boiling synthesis solvents (like DMF) exert massive capillary forces during direct vacuum heating, often collapsing the delicate pore structure. Exchanging DMF for low-boiling DCM circumvents this stress.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) before and after activation. If the crystalline peaks shift or broaden significantly, framework degradation has occurred, and the sample must be discarded.

Step 2: Multi-Temperature Isotherm Collection
  • Action: Using a volumetric gas sorption analyzer, collect absolute CO₂ adsorption-desorption isotherms at three distinct temperatures: 273 K, 298 K, and 313 K, up to 1 bar.

  • Causality: The Clausius-Clapeyron equation requires tracking the absolute pressure required to reach a specific surface coverage across multiple temperatures. A minimum of three temperatures ensures statistical linearity in the ln(P) vs 1/T plot.

  • Self-Validation Check: After the 313 K run, re-run the 273 K isotherm. A deviation of >2% in uptake capacity indicates irreversible chemisorption or progressive pore collapse during the thermal cycling, invalidating the data.

Step 3: Virial Equation Fitting & Qst​ Extraction
  • Action: Fit the isotherm data using the Virial equation: ln(P)=ln(N)+T1​∑ai​Ni+∑bj​Nj . Extract Qst​ using the relation Qst​=−R∑ai​Ni .

  • Causality: Unlike the Langmuir model (which assumes a homogenous surface and no lateral interactions), the Virial model accounts for adsorbate-adsorbate interactions at higher pore coverages. This provides a highly accurate, coverage-dependent Qst​ profile rather than a single, misleadingly idealized value.

QstWorkflow ACT 1. Sample Activation Dynamic Vacuum, 120°C, 12h ISO 2. Isotherm Collection Collect at 273 K, 298 K, 313 K ACT->ISO VAL 3. Self-Validation Check Hysteresis & Reversibility ISO->VAL FIT 4. Virial Equation Fitting Fit ln(P) vs Uptake VAL->FIT QST 5. Q_st Extraction Apply Clausius-Clapeyron FIT->QST

Self-validating experimental workflow for determining the isosteric heat of adsorption.

References

  • Gas Adsorption and Magnetic Properties in Isostructural Ni(II), Mn(II), and Co(II) Coordination Polymers. Crystal Growth & Design.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5_Be6JXFo8pnHa_jMy7PG9TEi_N2QM1yg-9CxfM0cy1_nVBdcmWPCdh_RbqT4lxpWr1P9bvBZrZG6YT3hFFogDX7tMa-vdCoN8BxXcujZDq_J0Uy0cTPJGQHvLAiSSPglOxXjwJ6iQfDWItIsMnIwwzpGaBl1gfNC56c52j67vH7FGDyspmbCq2rjnOXwmP0Ft64hi_jnDRatBfQunaA3uiM_wLIpMSZACI3DbpO2GdlMREAEIdcmQEmSlWcrkQM78mGKxTJjWJH7vw8dSA==]
  • Two New Coordination Polymers with Co(II) and Mn(II): Selective Gas Adsorption and Magnetic Studies. Crystal Growth & Design.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrki41CAN7jeGAsBToKANUI_KB9hdAOJ67EApBPhu_rGemjUdX2A57tQf7vdIltSWnsGSAqkKAlQVGL5tI_1WS8fAheLNMyjQIDMd6aDbbmek_oAlOLXh-GVZfdMXgjdFVXYGT]
  • Formation and fine-tuning of metal–organic frameworks with carboxylic pincers for the recognition of a C2H2 tetramer. Chemical Science.[https://vertexaisearch.cloud.google.
  • Anion Regulates scu Topological Porous Coordination Polymers into the Acetylene Trap. ACS Applied Materials & Interfaces.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRC6BgI6qEmVq4m50SrC9XtNQwed71jnlFIi5ykya2y7Ch5q5oh3EjKBCu6-H-EOF4ZJ_llYhrYdPFVucqnpo4elN4peNn2owd9fQAv9TWmjqMe3M8FTGSUdG943_p8FfWefmQ3Rg-9QQk7fJFfw==]

Sources

Validation

A Comparative Structural Analysis of Metal-Organic Frameworks from 3,5-Di(1H-imidazol-1-yl)benzoic Acid Versus Its Isomers

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of modern materials science. A subtle yet powerful tool in this endeavor is the use of isomeric organic l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of modern materials science. A subtle yet powerful tool in this endeavor is the use of isomeric organic linkers, which can induce profound changes in the resulting framework's topology, porosity, and stability. This guide provides a comprehensive comparison of MOFs synthesized from the symmetrical linker, 3,5-di(1H-imidazol-1-yl)benzoic acid, against those derived from its asymmetrical isomers. By examining the structural outcomes directed by the positional changes of the imidazolyl and carboxylate coordinating groups, we illuminate the causal relationships between linker geometry and final material architecture. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to guide the strategic design of next-generation MOFs.

Introduction: The Power of Isomerism in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1] Their exceptional characteristics, including high surface area, tunable pore sizes, and chemically versatile functionalities, make them prime candidates for applications in gas storage, catalysis, sensing, and drug delivery.[1][2] The final structure and properties of a MOF are fundamentally dictated by the geometry and connectivity of its constituent building blocks.

A key strategy for fine-tuning MOF architecture is the exploitation of positional isomerism within the organic linker. Isomers, while having the same chemical formula, possess different spatial arrangements of their functional groups. This seemingly minor variation can dramatically alter the coordination angles and steric environment during the self-assembly process, leading to the formation of distinct network topologies. This guide focuses on the family of di(1H-imidazol-1-yl)benzoic acid linkers to illustrate how a deliberate choice of isomer can be a powerful tool to control the structural outcome of MOF synthesis.

The Ligand Family: A Study in Symmetry and Asymmetry

The focus of this guide is a family of tritopic linkers combining two imidazole nitrogen donors and one carboxylate group. The parent molecule, 3,5-di(1H-imidazol-1-yl)benzoic acid (3,5-HIm2B), possesses a high degree of symmetry. In contrast, its isomers, such as the 3,4- and 2,4-di(1H-imidazol-1-yl)benzoic acids, introduce asymmetry, which has profound implications for MOF construction.

G a 3,5-di(1H-imidazol-1-yl)benzoic acid (Symmetrical) b 3,4-di(1H-imidazol-1-yl)benzoic acid (Asymmetrical) c 2,4-di(1H-imidazol-1-yl)benzoic acid (Asymmetrical, Sterically Hindered)

Caption: Chemical structures of the symmetrical 3,5-HIm2B linker and its asymmetrical isomers.

  • 3,5-di(1H-imidazol-1-yl)benzoic acid (Symmetrical): The divergent, C2v-symmetric arrangement of the coordinating groups promotes the formation of predictable, high-symmetry frameworks. The 120° angle between the imidazole groups often leads to open, porous structures.

  • 3,4-di(1H-imidazol-1-yl)benzoic acid (Asymmetrical): The lower symmetry and altered angularity between the functional groups often result in more complex, lower-symmetry, and potentially interpenetrated frameworks.

  • 2,4-di(1H-imidazol-1-yl)benzoic acid (Asymmetrical & Sterically Hindered): The ortho-position of one imidazole group relative to the carboxylate introduces significant steric hindrance, which can restrict certain coordination modes and favor the formation of unique structural motifs or lower-dimensional (e.g., 2D layered) structures.

Comparative Structural Analysis: From Linker Geometry to Framework Topology

The choice of metal ion (e.g., Zn(II), Cu(II), or Lanthanides) and the specific isomeric linker directs the formation of the secondary building units (SBUs) and the overall network topology.

MOFs from the Symmetrical 3,5-Isomer

The symmetrical nature of the 3,5-HIm2B linker often leads to highly porous and thermally stable frameworks. For example, when reacted with lanthanide ions, it can form robust 3D frameworks.[3][4] The divergent coordination vectors of the linker are well-suited to satisfying the high coordination numbers typical of lanthanide ions, which can result in complex and highly connected networks.

MOFs from Asymmetrical Isomers

The use of asymmetrical linkers, such as 3,4-HIm2B or other imidazole-carboxylate derivatives, introduces a "kink" into the building block. This often disrupts the formation of highly symmetrical nets and can lead to:

  • Interpenetration: Where two or more independent frameworks grow through one another. This is a common phenomenon in MOFs built from linkers with lower symmetry.[5]

  • Lower-Dimensional Structures: The steric hindrance and directional preferences of the linkers can favor the formation of 2D layered structures, which are then held together by weaker interactions in the third dimension.

  • Novel Topologies: The unique geometric constraints can lead to the discovery of entirely new network topologies that are inaccessible with more symmetrical linkers.

The diverse structures that can be obtained highlight the critical role that the dicarboxylate or imidazole-carboxylate anion skeleton plays in the final assembled framework.[6]

Impact on Material Properties: A Comparative Overview

The structural variations directed by ligand isomerism directly translate to differences in key material properties. While a comprehensive dataset for all isomers is still an emerging area of research, we can extrapolate from known systems.[7]

PropertyMOFs from 3,5-Isomer (Predicted)MOFs from Asymmetrical Isomers (Predicted)Rationale & Causality
Porosity (BET Surface Area) Generally HighVariable, Potentially LowerThe high symmetry of the 3,5-isomer often leads to well-defined, open channels. Asymmetry can lead to denser, interpenetrated frameworks with reduced porosity.
Thermal Stability (TGA) HighModerate to HighThermal stability is often linked to the coordination number and the robustness of the metal-ligand bonds.[8][9] While topology plays a role, the fundamental coordination environment is key.
Crystallinity (PXRD) High, with sharp peaksCan be more challenging to obtain high crystallinitySymmetrical linkers often self-assemble more readily into highly ordered, crystalline phases. Asymmetrical linkers may require more optimized conditions to avoid amorphous products.[10]
Luminescent Properties Potential for strong, ligand-based luminescenceLuminescence may be altered by metal-ligand charge transfer dynamicsThe framework rigidity and the nature of the metal-linker coordination can influence non-radiative decay pathways, affecting quantum yield and lifetime.[11]

Experimental Methodologies

Achieving high-quality, crystalline MOFs requires precise control over synthesis conditions. The solvothermal method is a widely employed and effective technique for this purpose.[1][2][12]

General Solvothermal Synthesis Workflow

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Di(1H-imidazol-1-yl)benzoic acid

Handling 3,5-Di(1H-imidazol-1-yl)benzoic acid requires a nuanced approach to laboratory safety. As a critical bifunctional linker used extensively in the synthesis of metal-organic frameworks (MOFs) and polyoxometalate-b...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3,5-Di(1H-imidazol-1-yl)benzoic acid requires a nuanced approach to laboratory safety. As a critical bifunctional linker used extensively in the synthesis of metal-organic frameworks (MOFs) and polyoxometalate-based coordination polymers[1], this compound is a staple in advanced materials science. However, its unique molecular structure—combining two basic imidazole rings with an acidic benzoic acid moiety—presents specific handling risks.

This guide provides researchers and drug development professionals with an authoritative, self-validating operational framework for the safe handling, weighing, and disposal of 3,5-Di(1H-imidazol-1-yl)benzoic acid.

Chemical Profile & Risk Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The basicity of the imidazole nitrogens combined with the acidity of the benzoic acid creates a localized pH disruption when the fine powder contacts the moisture of human skin or mucous membranes[2]. This cellular irritation is the mechanistic driver behind its Global Harmonized System (GHS) classifications[3].

Table 1: Chemical Profile & Quantitative Data

PropertyValue
Chemical Name 3,5-Di(1H-imidazol-1-yl)benzoic acid
CAS Number 1199574-21-4
Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
Physical State Solid (Fine Powder)
Storage Conditions Sealed, dry, room temperature
GHS Hazard Codes H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)

Personal Protective Equipment (PPE) Matrix

PPE selection is not static; it must adapt to the physical state of the chemical. When handling the dry powder, the primary risk is aerosolization and inhalation of the H335 respiratory irritant[3]. Nitrile gloves provide an adequate physical barrier against the solid.

However, in solvothermal synthesis, this ligand is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[4]. Causality Check: DMSO is a highly effective penetration enhancer. If a DMSO solution containing the ligand splashes onto standard nitrile gloves, the solvent will permeate the nitrile in minutes. It acts as a "Trojan Horse," carrying the dissolved irritating ligand directly through the dermal barrier and into the bloodstream. Therefore, handling solutions requires an immediate upgrade to solvent-resistant elastomers.

Table 2: PPE Matrix by Operational State

PPE CategoryDry Powder HandlingSolution Handling (in DMSO/DMF)
Hand Protection Double Nitrile Gloves (min. 4 mil thickness)Butyl Rubber Gloves (or multi-layer laminate)
Eye Protection Tight-fitting Safety Glasses with side shieldsSplash Goggles + Full Face Shield
Respiratory N95 Mask (if handled outside a hood)Certified Chemical Fume Hood
Body Protection Standard Cotton Lab CoatFlame-resistant Lab Coat (if using DMF)

PPE Decision Workflow

PPE_Workflow Start Task: Handle 3,5-Di(1H-imidazol-1-yl)benzoic acid State Determine Physical State for Procedure Start->State Powder Dry Solid / Powder State->Powder Solid Solution Solution in Carrier Solvent (e.g., DMSO, DMF) State->Solution Liquid Action_Powder Mitigate Inhalation & Dust (Static Control) Powder->Action_Powder Action_Solution Mitigate Dermal Permeation (Solvent Resistance) Solution->Action_Solution PPE_Powder Standard PPE Protocol: - Double Nitrile Gloves - Tight-fitting Safety Goggles - N95 Mask or Fume Hood PPE_Solution Enhanced PPE Protocol: - Butyl Rubber Gloves - Splash Goggles & Face Shield - Certified Fume Hood Action_Powder->PPE_Powder Action_Solution->PPE_Solution

Decision workflow for selecting appropriate PPE based on the physical state of the compound.

Operational Workflows & Methodologies

Every safety protocol must be a self-validating system. Do not assume equipment is functioning; verify it through physical checks before beginning your work.

Workflow 1: Safe Weighing and Transfer of Solid Powder
  • Fume Hood Validation (Self-Validating Step): Before opening the chemical bottle, check the digital airflow monitor (it must read between 80–120 fpm). Tape a small piece of tissue paper to the bottom of the sash; it must pull inward, visually confirming negative pressure.

  • PPE Donning: Put on a lab coat, safety glasses, and double nitrile gloves.

  • Static Neutralization: Fine organic powders often hold a static charge, causing them to repel from metal spatulas and aerosolize into the breathing zone. Use an anti-static zero-stat gun (ionizer) on the weigh boat and spatula for 5 seconds before transferring the chemical to neutralize electrostatic repulsion.

  • Transfer and Weighing: Carefully transfer the 3,5-Di(1H-imidazol-1-yl)benzoic acid powder using a micro-spatula. Seal the source bottle immediately after use to prevent ambient moisture absorption.

  • Decontamination: Wipe the balance pan and hood surface with a damp paper towel (using a 70% ethanol/water solution) to capture any micro-dust. Never dry sweep , as this will immediately aerosolize the H335 irritant.

Workflow 2: Preparation of Stock Solutions (e.g., in DMSO/DMF)
  • PPE Upgrade: Swap your outer nitrile gloves for Butyl rubber gloves. Don splash goggles.

  • Solvent Transfer: Inside the validated fume hood, use a chemical-resistant syringe or graduated glass pipette to transfer the required volume of DMSO or DMF[4].

  • Dissolution: Slowly add the solvent to the pre-weighed solid ligand. Cap the vial tightly with a PTFE-lined cap.

  • Agitation & Validation: Use a vortex mixer or sonicator to ensure complete dissolution. Self-Validation: Hold the vial up to the light; the solution must be entirely optically clear with no suspended particulates.

  • Storage: Label the vial clearly with the chemical name, concentration, solvent type, date, and GHS hazard warnings. Store at room temperature in a dry, dark environment.

Emergency Response & Disposal Plans

Spill Response (Solid): If the powder is spilled outside the fume hood, do not use a brush or vacuum. Evacuate the immediate area to allow dust to settle. Wearing an N95 respirator and nitrile gloves, cover the spill with damp absorbent pads (water or ethanol) to suppress aerosolization. Carefully scoop the damp mass into a compatible hazardous waste container. Wash the area thoroughly with soap and water[3].

Disposal Protocol: 3,5-Di(1H-imidazol-1-yl)benzoic acid and its solutions must never be disposed of down the drain.

  • Solid Waste: Collect contaminated weigh boats, spatulas, and damp paper towels in a sealed, puncture-resistant container labeled "Hazardous Organic Solid Waste."

  • Liquid Waste: Collect DMSO/DMF solutions in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or glass carboy labeled "Hazardous Organic Liquid Waste - Contains DMSO/DMF." Ensure compliance with local EPA/RCRA guidelines for organic waste disposal.

References

  • National Center for Biotechnology Information (PubChem). 3,5-Di(1H-imidazol-1-yl)benzoic acid Compound Summary for CID 102165033. Retrieved from:[Link]

  • MDPI Molecules. 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard 1910.132. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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